Jte-607
Description
a multiple cytolkine inhibito
Properties
IUPAC Name |
ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31Cl2N3O5.2ClH/c1-3-34-25(33)20(15-17-7-5-4-6-8-17)28-24(32)18-16-19(26)23(21(27)22(18)31)35-14-13-30-11-9-29(2)10-12-30;;/h4-8,16,20,31H,3,9-15H2,1-2H3,(H,28,32);2*1H/t20-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJAUEQJEWIWCQ-FJSYBICCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33Cl4N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188791-09-5 | |
| Record name | JTE-607 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188791095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JTE-607 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B68H6BWCX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
JTE-607: A Technical Guide to its Mechanism of Action in Cytokine Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTE-607 is a potent small molecule inhibitor of multiple inflammatory cytokines. Originally developed for its anti-inflammatory properties, its mechanism of action has been elucidated, revealing a novel target within the cellular machinery of gene expression. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its role in cytokine inhibition. It includes a summary of key quantitative data, detailed experimental protocols from preclinical studies, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Targeting Pre-mRNA Processing
This compound functions as a prodrug, which upon entering the cell, is hydrolyzed by intracellular esterases into its active form.[1][2] The primary molecular target of the active metabolite is the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) .[1][2] CPSF3 is a critical endonuclease component of the cleavage and polyadenylation (CPA) complex, which is responsible for the 3'-end processing of precursor messenger RNA (pre-mRNA).
By binding to and inhibiting the enzymatic activity of CPSF3, this compound disrupts the normal cleavage and subsequent polyadenylation of pre-mRNAs.[1][2] This leads to an accumulation of unprocessed pre-mRNAs within the cell. The disruption of this fundamental step in gene expression ultimately results in the suppression of the production of various proteins, including a broad range of inflammatory cytokines. This mechanism provides a powerful and upstream point of intervention in the inflammatory cascade.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting cytokine production.
Quantitative Data: In Vitro and In Vivo Efficacy
This compound has demonstrated potent inhibition of a wide array of inflammatory cytokines in various preclinical models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Inhibition of Cytokine Production in LPS-Stimulated Human PBMCs
| Cytokine | IC50 (nM) | Reference |
| TNF-α | 11 | [3][4] |
| IL-1β | 5.9 | [3][4] |
| IL-6 | 8.8 | [3][4] |
| IL-8 | 7.3 | [3][4] |
| IL-10 | 9.1 | [3][4] |
| GM-CSF | 2.4 ± 0.8 | [3] |
| IL-1RA | 5.4 ± 0.4 | [3] |
Data are presented as the mean or mean ± standard deviation.
Table 2: In Vitro Inhibition of Cytokine Production in LPS-Stimulated PBMCs from Various Species
| Species | Cytokine | IC50 (nM) | Reference |
| Monkey | IL-8 | 59 | [3] |
| Rabbit | IL-8 | 780 | [3] |
| Mouse | TNF-α | 1600 | [3] |
| Rat | TNF-α | 19000 | [3] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Endotoxin Shock
| Animal Model | Treatment | Outcome | Reference |
| C. parvum-sensitized C57BL/6 mice with LPS challenge | This compound (0.3-10 mg/kg, i.v.) | Dose-dependent inhibition of mortality; decreased plasma TNF-α | [3][4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the cytokine-inhibiting effects of this compound.
In Vitro Cytokine Inhibition Assay in Human PBMCs
This protocol describes the general procedure for evaluating the inhibitory effect of this compound on cytokine production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for various cytokines.
Materials:
-
This compound
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Human whole blood or buffy coats
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Ficoll-Paque or similar density gradient medium
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RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
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Lipopolysaccharide (LPS) from E. coli
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96-well cell culture plates
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Enzyme-linked immunosorbent assay (ELISA) kits for target cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8)
Procedure:
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PBMC Isolation: Isolate PBMCs from human whole blood or buffy coats using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium and adjust the cell concentration. Seed the cells into 96-well plates at a density of approximately 1 x 10^6 cells/mL.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the this compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 30 minutes to 1 hour) at 37°C in a 5% CO2 incubator.
-
Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL to stimulate cytokine production.
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each this compound concentration relative to the LPS-stimulated control. Determine the IC50 values by fitting the data to a dose-response curve.
In Vivo Endotoxin Shock Mouse Model
This protocol outlines the methodology for assessing the in vivo efficacy of this compound in a murine model of lethal endotoxemia.
Objective: To evaluate the protective effect of this compound against LPS-induced mortality and cytokine storm.
Materials:
-
This compound
-
Male C57BL/6 mice
-
Corynebacterium parvum (heat-killed)
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Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
Procedure:
-
Sensitization: Sensitize the mice by intraperitoneal (i.p.) injection of a suspension of heat-killed Corynebacterium parvum. This step enhances the sensitivity of the mice to the subsequent LPS challenge.
-
LPS Challenge: After a specific sensitization period (e.g., 7-14 days), challenge the mice with a lethal dose of LPS administered intravenously (i.v.) or intraperitoneally (i.p.).
-
This compound Administration: Administer this compound, typically via intravenous injection, at various doses (e.g., 0.3, 1, 3, 10 mg/kg) shortly before (e.g., 10 minutes) the LPS challenge.[3]
-
Monitoring: Monitor the mice for survival over a defined period (e.g., 48-72 hours).
-
Cytokine Analysis (Optional): In separate groups of animals, collect blood samples at specific time points after the LPS challenge to measure plasma levels of key inflammatory cytokines (e.g., TNF-α) using ELISA.
-
Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and log-rank tests. Compare plasma cytokine levels between the different treatment groups.
Experimental Workflow Diagram
Caption: A representative experimental workflow for evaluating this compound.
Conclusion
This compound represents a promising therapeutic candidate with a unique mechanism of action that targets the fundamental process of pre-mRNA 3'-end formation. By inhibiting CPSF3, this compound effectively suppresses the production of a broad spectrum of inflammatory cytokines, as demonstrated in both in vitro and in vivo preclinical models. This technical guide provides a comprehensive overview of its mechanism, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring the therapeutic potential of this novel cytokine inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel inflammatory cytokine synthesis inhibitor without immunosuppression, protects from endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
JTE-607: A Comprehensive Technical Guide for Researchers
Full Chemical Name: ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate;dihydrochloride
Executive Summary
JTE-607 is a potent small molecule inhibitor of inflammatory cytokine synthesis with significant therapeutic potential in oncology and inflammatory diseases. Initially identified as a broad-spectrum cytokine inhibitor, its direct molecular target has been elucidated as Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), a critical endonuclease in the pre-messenger RNA (pre-mRNA) 3'-end processing machinery. This compound is a prodrug that is intracellularly converted to its active metabolite, which then selectively inhibits CPSF3. This inhibition leads to a disruption of pre-mRNA cleavage and polyadenylation, resulting in the suppression of pro-inflammatory cytokine production and the induction of apoptosis in specific cancer cell types, notably Acute Myeloid Leukemia (AML) and Ewing's sarcoma. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for researchers in drug development and related scientific fields.
Mechanism of Action
This compound exerts its biological effects through a unique mechanism involving the inhibition of pre-mRNA processing. As a prodrug, this compound is readily cell-permeable. Intracellularly, it is hydrolyzed by carboxylesterase 1 (CES1) into its active carboxylic acid form.[1][2][3] This active metabolite then directly binds to and inhibits the endonuclease activity of CPSF3.[4][5]
CPSF3 is a core component of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, which is essential for the 3'-end processing of most eukaryotic pre-mRNAs. This process involves the cleavage of the nascent pre-mRNA and the subsequent addition of a poly(A) tail, which are crucial steps for mRNA stability, nuclear export, and translation.
By inhibiting CPSF3, the active form of this compound prevents the cleavage of pre-mRNAs, leading to an accumulation of unprocessed transcripts and transcriptional readthrough.[4][5][6] This disruption of mRNA maturation ultimately results in the downregulation of the corresponding protein expression. The sensitivity of different transcripts to this compound appears to be sequence-specific, which may explain its potent effects on certain cancer types and inflammatory pathways.[2][7][8]
Signaling Pathway of this compound Action
References
- 1. This compound, a multiple cytokine production inhibitor, ameliorates disease in a SCID mouse xenograft acute myeloid leukemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-cancer compound this compound reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer compound this compound reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]
- 8. The anticancer compound this compound reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
JTE-607: A Potent Inhibitor of Pre-mRNA Processing with Therapeutic Potential
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
JTE-607 is a novel small molecule that has emerged as a potent inhibitor of pre-mRNA processing, demonstrating significant therapeutic potential in both inflammatory diseases and oncology. Initially identified as a suppressor of inflammatory cytokine synthesis, the mechanism of action of this compound has been elucidated to be the inhibition of a key component of the pre-mRNA 3'-end processing machinery, Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), also known as CPSF73. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its effects on cellular pathways.
Introduction
This compound is a prodrug that is intracellularly converted to its active form by carboxylesterases.[1] The active metabolite directly targets and inhibits the endonuclease activity of CPSF3, a critical enzyme in the cleavage and polyadenylation of pre-mRNAs.[2][1] This inhibition leads to the accumulation of unprocessed pre-mRNAs and a subsequent reduction in the levels of mature mRNA for a specific subset of genes, including many inflammatory cytokines and genes crucial for cancer cell proliferation.[2] The inhibitory effect of this compound has been shown to be sequence-specific, with the sequences flanking the cleavage site of the pre-mRNA being a major determinant of drug sensitivity. This sequence-dependent inhibition may explain the compound's selective efficacy against certain cancer types.
Mechanism of Action
This compound's primary mechanism of action is the targeted inhibition of the CPSF3 endonuclease. This process can be broken down into the following key steps:
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Cellular Uptake and Activation: this compound, an ester prodrug, readily enters cells.
-
Conversion to Active Form: Intracellular carboxylesterases hydrolyze the ester group of this compound, converting it into its active carboxylic acid form.[2]
-
Target Binding and Inhibition: The active form of this compound binds to the active site of CPSF3, a subunit of the larger Cleavage and Polyadenylation Specificity Factor (CPSF) complex.[2][1]
-
Disruption of Pre-mRNA Processing: The inhibition of CPSF3's endonuclease activity prevents the cleavage of pre-mRNAs at their 3' ends.
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Downstream Effects: This disruption leads to a failure of polyadenylation and transcriptional termination, resulting in transcriptional readthrough and a decrease in the levels of mature, functional mRNAs for a range of genes.[3][4]
Figure 1: Mechanism of this compound Action.
Quantitative Data
The inhibitory activity of this compound has been quantified across various cell types and for different biological effects. The following tables summarize key IC50 values.
Inhibition of Inflammatory Cytokine Production
This compound demonstrates potent, species-specific inhibition of inflammatory cytokine production.
| Cytokine | Cell Type | Species | Stimulant | IC50 (nM) | Reference |
| TNF-α | PBMCs | Human | LPS | 11 | [5][6] |
| IL-1β | PBMCs | Human | LPS | 5.9 | [5][6] |
| IL-6 | PBMCs | Human | LPS | 8.8 | [5][6] |
| IL-8 | PBMCs | Human | LPS | 7.3 | [5][6] |
| IL-10 | PBMCs | Human | LPS | 9.1 | [5][6] |
| IL-8 | PBMCs | Monkey | LPS | 59 | [5] |
| TNF-α | PBMCs | Mouse | LPS | 1600 | [5] |
| TNF-α | PBMCs | Rat | LPS | 19000 | [5] |
Anti-proliferative Activity in Cancer Cell Lines
This compound exhibits selective anti-proliferative effects against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Carcinoma | > 50 | [7] |
| HepG2 | Hepatocellular Carcinoma | < 10 | [7] |
| U937 | Histiocytic Lymphoma | 0.4 | [7] |
| U937MP (differentiated) | Macrophage-like | 16.2 | [7] |
| 22Rv1 | Prostate Cancer | < 5 | |
| LNCaP | Prostate Cancer | > 25 |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the effects of this compound.
Compound-Immobilized Affinity Chromatography for Target Identification
This technique was crucial in identifying CPSF3 as the direct target of this compound.[2][1]
Objective: To isolate and identify the cellular proteins that directly bind to the active form of this compound.
Methodology Overview:
-
Ligand Immobilization: The active form of this compound is chemically coupled to a solid support matrix, such as agarose beads, creating an affinity column.
-
Cell Lysate Preparation: Cells are lysed to release their protein content.
-
Affinity Chromatography: The cell lysate is passed through the this compound-immobilized column. Proteins with an affinity for this compound will bind to the column, while other proteins will flow through.
-
Washing: The column is washed with buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the column using a competitive ligand or by changing the buffer conditions (e.g., pH or salt concentration).
-
Protein Identification: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry.
References
- 1. This compound, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anti-cancer compound this compound reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a novel inflammatory cytokine synthesis inhibitor without immunosuppression, protects from endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevated pre-mRNA 3′ end processing activity in cancer cells renders vulnerability to inhibition of cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
JTE-607: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTE-607, a potent small molecule inhibitor, has emerged as a significant tool in cancer and inflammation research. Initially identified as a broad-spectrum cytokine inhibitor, its true mechanism of action was later elucidated as a selective, sequence-dependent inhibitor of the cleavage and polyadenylation specificity factor 73 (CPSF73), a critical endonuclease in pre-mRNA 3' end processing. This technical guide provides a comprehensive overview of the discovery, historical development, mechanism of action, and preclinical data of this compound. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are included to facilitate further research and development.
Discovery and History
This compound was originally developed by Japan Tobacco Inc. as a multi-cytokine inhibitor with potent anti-inflammatory properties.[1] Early studies demonstrated its ability to suppress the production of a wide range of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8.[2] This activity suggested its potential therapeutic use in inflammatory diseases and sepsis.
Subsequent research unexpectedly revealed its potent anti-cancer activities, particularly against hematopoietic malignancies such as acute myeloid leukemia (AML) and Ewing's sarcoma.[3][4] This discovery prompted further investigation into its molecular target and mechanism of action. In 2019, it was independently discovered that this compound is a prodrug that, once intracellularly hydrolyzed to its active form (Compound 2), directly targets and inhibits CPSF73 (also known as CPSF3).[1][5] This finding was a pivotal moment in understanding the compound's biological effects and opened new avenues for its therapeutic application.
Mechanism of Action
This compound's mechanism of action is unique and highly specific. As a prodrug, it readily enters cells where it is converted by cellular esterases into its active carboxylic acid form, Compound 2.[6] Compound 2 then directly binds to the active site of CPSF73, a key endonuclease within the Cleavage and Polyadenylation Specificity Factor (CPSF) complex.[5][7]
The CPSF complex is essential for the 3' end processing of most eukaryotic pre-mRNAs. CPSF73 is the catalytic subunit responsible for cleaving the pre-mRNA at the polyadenylation site, a crucial step for generating mature, stable mRNA transcripts. By inhibiting CPSF73, this compound disrupts this fundamental process, leading to a cascade of downstream effects.
A remarkable feature of this compound's inhibitory activity is its sequence-specificity. The sensitivity of a given pre-mRNA to this compound-mediated inhibition is not uniform but is determined by the nucleotide sequence flanking the cleavage site.[7][8] This sequence-dependent inhibition leads to selective disruption of the processing of a subset of transcripts, which likely contributes to its specific efficacy against certain cancer types.
The inhibition of pre-mRNA processing results in a failure of transcription termination, leading to transcriptional read-through and the accumulation of unprocessed pre-mRNAs.[9] This disruption of normal gene expression ultimately triggers cell cycle arrest and apoptosis in susceptible cancer cells.[4]
Figure 1: Mechanism of action of this compound.
Quantitative Preclinical Data
In Vitro Cytokine Inhibition
This compound demonstrates potent inhibition of various pro-inflammatory cytokines in different cell types and species. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Cytokine | Cell Line / Species | IC50 (nM) | Reference |
| TNF-α | Human PBMCs | 11 | [2] |
| IL-1β | Human PBMCs | 5.9 | [2] |
| IL-6 | Human PBMCs | 8.8 | [2] |
| IL-8 | Human PBMCs | 7.3 | [2] |
| IL-10 | Human PBMCs | 9.1 | [2] |
| TNF-α | Rat PBMCs | 19000 | [2] |
| TNF-α | Mouse PBMCs | 1600 | [2] |
| IL-8 | Monkey PBMCs | 59 | [2] |
| IL-8 | Rabbit PBMCs | 780 | [2] |
In Vivo Anti-Tumor Efficacy
Preclinical studies in xenograft models have demonstrated the anti-tumor activity of this compound.
| Cancer Model | Animal Model | Treatment | Outcome | Reference |
| Acute Myeloid Leukemia (U-937 cells) | SCID Mice | Continuous infusion | Significantly prolonged survival | [10] |
| Pancreatic Ductal Adenocarcinoma | Nude Mice | Intraperitoneal injection | Attenuated tumor growth | [11] |
| Ewing's Sarcoma | Mouse Xenograft | Not specified | Tumor-selective stasis | [3] |
Experimental Protocols
In Vitro Pre-mRNA Cleavage Assay
This assay is crucial for determining the inhibitory activity of this compound on CPSF73.
Materials:
-
HeLa cell nuclear extract
-
In vitro transcribed 32P-labeled pre-mRNA substrate
-
This compound (Compound 2)
-
Cleavage reaction buffer (20 mM HEPES-KOH pH 7.9, 100 mM KCl, 1 mM DTT, 0.5 mM EDTA, 10% glycerol)
-
Proteinase K
-
Urea loading buffer
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Prepare cleavage reactions by combining HeLa nuclear extract with the cleavage reaction buffer.
-
Add varying concentrations of Compound 2 or DMSO (vehicle control) to the reactions and pre-incubate on ice.
-
Initiate the cleavage reaction by adding the 32P-labeled pre-mRNA substrate.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding Proteinase K and incubating further to digest proteins.
-
Add urea loading buffer and heat the samples.
-
Separate the cleavage products by electrophoresis on a denaturing polyacrylamide gel.
-
Visualize the results by autoradiography and quantify the cleavage products to determine the IC50 of this compound.
Compound-Immobilized Affinity Chromatography
This method was instrumental in identifying CPSF73 as the direct target of this compound.
Figure 2: Workflow for identifying the target of this compound.
Procedure:
-
Synthesize an analog of this compound with a linker for immobilization.
-
Covalently attach the this compound analog to chromatography resin beads.
-
Prepare a cell lysate from a relevant cell line (e.g., AML cells).
-
Incubate the immobilized this compound resin with the cell lysate to allow for binding of target proteins.
-
Wash the resin extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the resin using a competitive ligand or by changing buffer conditions.
-
Identify the eluted proteins using mass spectrometry.
Poly(A) Site Sequencing (PAS-seq)
PAS-seq is a high-throughput method to globally map and quantify the usage of polyadenylation sites.
Procedure:
-
Isolate total RNA from cells treated with this compound or DMSO.
-
Select for poly(A)+ RNA using oligo(dT) beads.
-
Fragment the poly(A)+ RNA.
-
Perform reverse transcription using an oligo(dT) primer containing an adapter sequence.
-
Ligate a second adapter to the 5' end of the cDNA.
-
Amplify the resulting library by PCR.
-
Perform high-throughput sequencing of the library.
-
Align the sequencing reads to the reference genome to identify and quantify the usage of different poly(A) sites.
4-thiouridine (4sU) Sequencing (4sU-seq)
4sU-seq is used to measure nascent RNA transcription and can reveal transcriptional read-through events caused by this compound.
Procedure:
-
Label nascent RNA in cells by incubating with 4-thiouridine (4sU) for a short period.
-
Isolate total RNA.
-
Biotinylate the 4sU-containing RNA.
-
Separate the biotinylated nascent RNA from total RNA using streptavidin-coated magnetic beads.
-
Prepare a sequencing library from the enriched nascent RNA.
-
Perform high-throughput sequencing and bioinformatic analysis to assess transcription levels and read-through events.
Signaling Pathways and Logical Relationships
The inhibition of CPSF73 by this compound disrupts the canonical pre-mRNA 3' processing pathway, leading to downstream consequences that affect gene expression and cell fate.
Figure 3: Disruption of pre-mRNA processing by this compound.
Clinical Development
A clinical study in healthy human volunteers demonstrated that this compound was safe and well-tolerated at the tested doses.[12][13] The study also confirmed its ability to modulate cytokine production in response to an endotoxin challenge.[12]
While the preclinical data, particularly in AML and Ewing's sarcoma, are promising, information regarding the clinical development of this compound for oncology indications is limited in the public domain. As of the latest search, no active or completed clinical trials for this compound in cancer patients are registered on major clinical trial databases. Further information from the developing pharmaceutical company, Japan Tobacco Inc., would be required to ascertain the current clinical status of this compound in oncology.[14]
Conclusion
This compound represents a novel class of anti-cancer and anti-inflammatory agents with a unique, sequence-specific mechanism of action targeting the fundamental process of pre-mRNA 3' end formation. The discovery of CPSF73 as its direct target has not only provided a clear rationale for its observed biological activities but has also validated the pre-mRNA processing machinery as a druggable target. The extensive preclinical data, coupled with a favorable safety profile in healthy volunteers, underscores the therapeutic potential of this compound. Further clinical investigation in relevant patient populations is eagerly awaited to translate these promising preclinical findings into tangible clinical benefits. This technical guide provides a solid foundation for researchers and drug developers to understand and further explore the potential of this compound and other CPSF73 inhibitors.
References
- 1. This compound, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a multiple cytokine production inhibitor, induces apoptosis accompanied by an increase in p21waf1/cip1 in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-cancer compound this compound reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The anticancer compound this compound reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anticancer compound this compound reveals hidden sequence specificity of the mRNA 3′ processing machinery [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a multiple cytokine production inhibitor, ameliorates disease in a SCID mouse xenograft acute myeloid leukemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of a cytokine inhibitor, this compound, on the response to endotoxin in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Japan Tobacco : Clinical Development (as of October 30,2025) | MarketScreener [marketscreener.com]
JTE-607: A Technical Guide to its Mechanism of Action and Effects on Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JTE-607 is a potent, small-molecule inhibitor of multiple inflammatory cytokines. Initially developed for its anti-inflammatory properties, its precise mechanism of action has been elucidated, revealing a novel therapeutic target. This compound is a prodrug that, upon entering a cell, is hydrolyzed by the enzyme carboxylesterase 1 (CES1) into its active form, known as Compound 2.[1][2][3] This active metabolite directly targets and inhibits the Cleavage and Polyadenylation Specificity Factor Subunit 3 (CPSF3, also known as CPSF-73), a critical RNA endonuclease.[1][3][4][5] By inhibiting CPSF3, this compound disrupts the 3'-end processing of pre-messenger RNA (pre-mRNA), leading to an accumulation of unprocessed transcripts and a subsequent reduction in the synthesis of mature mRNAs for key inflammatory cytokines.[1][3][5] This mechanism results in the broad-spectrum suppression of cytokines such as TNF-α, IL-1β, IL-6, and IL-8, demonstrating significant therapeutic potential in preclinical and clinical models of inflammation.[4][6][7]
Core Mechanism of Action: Inhibition of Pre-mRNA Processing
The anti-inflammatory effects of this compound are not mediated by common kinase inhibition but through a fundamental process in gene expression: mRNA maturation.
-
Cellular Uptake and Activation : this compound, a prodrug, passively diffuses across the cell membrane. Intracellularly, it is converted by the hydrolytic enzyme CES1 into its active carboxylic acid form, Compound 2.[1][2][3]
-
Target Engagement : The active Compound 2 directly binds to CPSF3, a 73-kDa subunit of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex.[5] CPSF3 functions as the endonuclease that cleaves pre-mRNA downstream of the poly(A) signal, a crucial step for generating a mature, translatable mRNA molecule.[1][5]
-
Inhibition of mRNA 3'-End Processing : By inhibiting the catalytic activity of CPSF3, this compound prevents the cleavage of pre-mRNAs.[3][8] This leads to a cellular accumulation of unprocessed pre-mRNAs for a subset of genes, including many pro-inflammatory cytokines.[1][5] Consequently, the production of mature, polyadenylated mRNA is suppressed, leading to a profound decrease in cytokine protein synthesis.[7] This inhibition is surprisingly sequence-specific, meaning not all transcripts are equally affected.[3][9]
Quantitative Data: In Vitro Cytokine Inhibition
This compound demonstrates potent, low-nanomolar inhibitory activity against the production of a wide array of inflammatory cytokines from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[4][7]
Table 1: IC50 Values of this compound in LPS-Stimulated Human PBMCs
| Cytokine | IC50 (nM) | Reference |
|---|---|---|
| TNF-α | 11 | [4][7] |
| IL-1β | 5.9 | [4][7] |
| IL-6 | 8.8 | [4][7] |
| IL-8 | 7.3 | [4][7] |
| IL-10 | 9.1 | [4][7] |
| GM-CSF | 2.4 ± 0.8 | [4] |
| IL-1RA | 5.4 ± 0.4 |[4] |
The inhibitory potency of this compound is highly specific to human cells, with significantly lower activity observed in other species.[7]
Table 2: Species-Dependent IC50 Values of this compound
| Species | Target Cytokine | IC50 (nM) | Reference |
|---|---|---|---|
| Monkey | IL-8 | 59 | [4] |
| Rabbit | IL-8 | 780 | [4] |
| Mouse | TNF-α | 1600 | [4] |
| Rat | TNF-α | 19000 |[4] |
Quantitative Data: In Vivo and Clinical Efficacy
The potent in vitro activity of this compound translates to significant efficacy in animal models of inflammation and in human clinical studies.
Table 3: Summary of In Vivo and Clinical Effects of this compound
| Model System | Treatment Details | Key Findings | Reference |
|---|---|---|---|
| Mouse Endotoxin Shock | 0.3-10 mg/kg i.v. before LPS challenge in C. parvum-sensitized mice. | Dose-dependent inhibition of mortality. Significant reduction in plasma TNF-α levels. | [4][7] |
| Human Endotoxemia | 8-hour i.v. infusion (0.1 mg/kg/h) with endotoxin challenge. | -79.5% reduction in endotoxin-induced IL-10 production (vs. placebo). | [6][10] |
| Human Endotoxemia | 8-hour i.v. infusion (0.3 mg/kg/h) with endotoxin challenge. | -86.2% reduction in endotoxin-induced IL-10 production (vs. placebo). -60% reduction in IL-1 Receptor Antagonist. -90.3% reduction in C-Reactive Protein. |[6][10] |
Detailed Experimental Protocols
Protocol 1: In Vitro Cytokine Production Assay
This protocol outlines the methodology used to determine the IC50 values of this compound on cytokine production in human PBMCs.[7]
-
Cell Isolation : Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture : Isolated PBMCs are washed and resuspended in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum. Cells are plated in 96-well plates.
-
Compound Treatment : this compound is dissolved in DMSO and serially diluted to achieve a range of final concentrations. The compound is added to the cells.
-
Stimulation : Cells are stimulated with an inflammatory agent, typically Lipopolysaccharide (LPS) from E. coli, to induce cytokine production.
-
Incubation : The plates are incubated for a specified period (e.g., 18-24 hours) at 37°C in a humidified CO2 incubator.
-
Supernatant Collection : After incubation, the plates are centrifuged, and the cell-free supernatant is collected.
-
Cytokine Measurement : The concentration of various cytokines (TNF-α, IL-1β, IL-6, etc.) in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis : The results are used to generate a dose-response curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the cytokine production) is calculated.
Protocol 2: In Vivo Endotoxin Shock Model
This murine model is used to evaluate the protective effects of this compound against a lethal inflammatory challenge.[7]
-
Animal Model : Male C57BL/6 mice are used for the study.
-
Sensitization : To increase sensitivity to endotoxin, mice are first sensitized with an intraperitoneal (i.p.) injection of heat-killed Corynebacterium parvum. This step primes the immune system for a hyperinflammatory response.
-
Compound Administration : After a sensitization period (e.g., 7 days), mice are administered this compound via intravenous (i.v.) injection at varying doses (e.g., 0.3, 1, 3, 10 mg/kg). A vehicle control group is also included.
-
LPS Challenge : Shortly after this compound administration (e.g., 10 minutes), mice are challenged with a lethal i.p. dose of LPS to induce endotoxin shock.
-
Endpoint Monitoring :
-
Survival : Mortality is monitored over a defined period (e.g., 48 hours).
-
Biomarker Analysis : In separate cohorts, blood is collected at peak cytokine time points (e.g., 1-2 hours post-LPS) to measure plasma TNF-α levels via ELISA.
-
Protocol 3: Human Endotoxemia Model
This clinical protocol assesses the effects of this compound on a controlled inflammatory response in healthy volunteers.[6][10]
-
Study Design : A randomized, placebo-controlled, double-blind study is conducted in healthy male volunteers.
-
Infusion : Subjects receive a continuous 8-hour intravenous infusion of either this compound (at doses of 0.03, 0.1, or 0.3 mg/kg/h) or a matching placebo.
-
Endotoxin Challenge : Two hours after the start of the infusion, all subjects receive a bolus intravenous infusion of a standardized endotoxin (e.g., 30 unit/kg).
-
Sampling and Analysis : Blood samples are collected at multiple time points before, during, and after the endotoxin challenge. Plasma is analyzed for levels of key inflammatory cytokines (e.g., IL-10, IL-1ra) and biomarkers like C-Reactive Protein (CRP) using validated immunoassays.
Conclusion
This compound represents a novel class of anti-inflammatory agent that acts by inhibiting the fundamental process of pre-mRNA 3'-end processing. Its specific targeting of the CPSF3 endonuclease leads to a potent and broad-spectrum reduction in the production of key inflammatory cytokines. This mechanism has been validated through extensive in vitro, in vivo, and human clinical studies. The quantitative data underscores its low-nanomolar potency in human cells and its significant efficacy in mitigating systemic inflammation. For drug development professionals, this compound and its target, CPSF3, provide a promising new avenue for the treatment of severe, cytokine-driven inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. The anti-cancer compound this compound reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a cytokine inhibitor, this compound, on the response to endotoxin in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel inflammatory cytokine synthesis inhibitor without immunosuppression, protects from endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the Cutting Edge: Regulation and Therapeutic Potential of the mRNA 3’ End Nuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anticancer compound this compound reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Understanding the Sequence Specificity of JTE-607: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JTE-607, initially developed as a potent inhibitor of inflammatory cytokine production, has emerged as a promising anti-cancer agent with a unique mechanism of action.[1][2] Its therapeutic efficacy, particularly in acute myeloid leukemia (AML) and Ewing's sarcoma, is not due to a novel cellular target but rather to a nuanced, sequence-specific inhibition of a fundamental biological process: pre-messenger RNA (pre-mRNA) 3' end processing.[1][3] This document provides an in-depth analysis of this compound, focusing on the molecular basis of its sequence specificity, the experimental methodologies used to elucidate its function, and the downstream cellular consequences of its activity.
Mechanism of Action: From Prodrug to Potent Inhibitor
This compound is a prodrug that undergoes intracellular activation.[4][5] Upon cell entry, it is rapidly hydrolyzed by the carboxylesterase 1 (CES1) enzyme into its active form, referred to as Compound 2.[5][6]
The direct molecular target of Compound 2 is the Cleavage and Polyadenylation Specificity Factor Subunit 3 (CPSF3, also known as CPSF73), a critical endonuclease within the larger Cleavage and Polyadenylation Specificity Factor (CPSF) complex.[3][4][7] The CPSF complex is a core component of the machinery responsible for the 3' end processing of almost all eukaryotic pre-mRNAs. This process involves two key steps:
-
Endonucleolytic Cleavage: CPSF3 catalyzes the cleavage of the pre-mRNA at a specific polyadenylation site (PAS).[4][8]
-
Polyadenylation: Following cleavage, Poly(A) Polymerase (PAP) adds a tail of adenosine residues to the newly formed 3' end, a crucial step for mRNA stability, nuclear export, and translation efficiency.
Compound 2 binds near the active site of CPSF3, inhibiting its endonuclease activity.[5][6] This inhibition prevents the proper cleavage of pre-mRNAs, leading to an accumulation of unprocessed transcripts and significant "read-through" transcription past the intended termination site.[3][7][9]
Figure 1: this compound Mechanism of Action.
The Core of Specificity: RNA Sequence
While CPSF3 is essential for processing nearly all mRNAs, the inhibitory effect of this compound is surprisingly selective.[10][11] This specificity does not arise from the drug targeting a unique factor in certain cells, but from the inherent sequence preferences of the drug-target interaction.[1] Research has demonstrated that the primary determinant for sensitivity to this compound's active form, Compound 2, is the nucleotide sequence immediately flanking the pre-mRNA cleavage site (CS).[8][10][12]
Massively parallel in vitro assays (MPIVA) that tested over 260,000 sequence variants have revealed distinct patterns for drug-sensitive and drug-resistant sequences:[13]
-
This compound-Sensitive Sequences: These sequences are generally rich in Uracil (U) and Guanine (G) nucleotides.[6][10]
-
This compound-Resistant Sequences: These sequences are characterized by alternating Uracil (U)-rich and Adenine (A)-rich regions.[6][10]
This discovery implies that the affinity of the CPSF complex for the RNA substrate, which is influenced by the local sequence, dictates the potency of Compound 2's inhibition.[1][8] Genes that are critical for the survival of certain cancers, such as AML, appear to disproportionately rely on PASs with U/G-rich, this compound-sensitive sequences.[6][10] This dependency creates a therapeutic window, allowing this compound to selectively kill cancer cells while having a lesser effect on other cells.[1][10]
The sequence-dependent nature of inhibition also affects alternative polyadenylation (APA). In response to this compound, gene expression can shift from a sensitive proximal PAS to a more resistant distal PAS, leading to transcripts with longer 3' untranslated regions (3' UTRs).[6]
Quantitative Data: Inhibition of Cytokine Production
This compound is a highly potent inhibitor of the production of multiple inflammatory cytokines, particularly in human peripheral blood mononuclear cells (PBMCs). The following tables summarize its inhibitory concentration (IC50) values from key studies.
Table 1: IC50 Values of this compound on Cytokine Production in LPS-Stimulated Human PBMCs
| Cytokine | IC50 (nM) |
|---|---|
| TNF-α | 11 |
| IL-1β | 5.9 |
| IL-6 | 8.8 |
| IL-8 | 7.3 |
| IL-10 | 9.1 |
| GM-CSF | 2.4 |
| IL-1RA | 5.4 |
Data sourced from MedChemExpress and a 2000 study in the European Journal of Pharmacology.[14][15]
Table 2: Species-Specific IC50 Values of this compound
| Species | Cell Type | Cytokine Measured | IC50 (nM) |
|---|---|---|---|
| Human | PBMCs | Multiple | ~10 |
| Monkey | PBMCs | IL-8 | 59 |
| Rabbit | PBMCs | IL-8 | 780 |
| Mouse | PBMCs | TNF-α | 1600 |
| Rat | PBMCs | TNF-α | 19000 |
Data sourced from MedChemExpress and a 2000 study in the European Journal of Pharmacology.[14][15]
Key Experimental Protocols
The elucidation of this compound's mechanism and specificity relied on several key experimental techniques.
Target Identification via Compound-Immobilized Affinity Chromatography
This method was crucial for identifying CPSF3 as the direct binding target of this compound's active form.[4]
Methodology:
-
Immobilization: The active form of this compound is chemically linked to a solid support matrix, such as agarose beads, creating an affinity column.
-
Lysate Incubation: A cell lysate, containing the entire proteome, is passed over the affinity column. Proteins that bind to the immobilized compound are retained on the matrix.
-
Washing: The column is washed extensively with buffer to remove non-specifically bound proteins.
-
Elution: The specifically bound proteins are eluted from the column, typically by using a competitive soluble form of the compound or by changing buffer conditions (e.g., pH, salt concentration).
-
Identification: The eluted proteins are separated (e.g., by SDS-PAGE) and identified using mass spectrometry. In the case of this compound, CPSF3 was consistently identified as the primary binding partner.[4]
In Vitro Pre-mRNA Cleavage Assay
This assay directly measures the endonucleolytic activity of the CPSF complex and the inhibitory effect of Compound 2.[10]
Methodology:
-
Substrate Preparation: A short RNA substrate containing a known polyadenylation signal (e.g., AAUAAA) and a cleavage site is synthesized via in vitro transcription. The RNA is radiolabeled (e.g., with [α-³²P]-UTP) for visualization.[10]
-
Reaction Setup: The reaction mixture contains HeLa cell nuclear extract (as a source of the CPSF complex and other necessary factors), the radiolabeled RNA substrate, and appropriate buffers.[10]
-
Inhibition: For test conditions, the nuclear extract is pre-incubated with Compound 2 (dissolved in DMSO). Control reactions are incubated with DMSO alone.[10]
-
Reaction and Quenching: The cleavage reaction is initiated by adding the RNA substrate and allowed to proceed for a set time at 30°C. The reaction is then stopped.
-
Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gel is exposed to a phosphor screen or X-ray film. A successful cleavage reaction yields two bands: the full-length precursor RNA and a smaller 5' cleavage product. Inhibition by Compound 2 results in a decrease or absence of the cleavage product band.
References
- 1. Anticancer compound this compound reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]
- 2. This compound, a multiple cytokine production inhibitor, induces apoptosis accompanied by an increase in p21waf1/cip1 in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. The anticancer compound this compound reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The anti-cancer compound this compound reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. The anticancer compound this compound reveals hidden sequence specificity of the mRNA 3′ processing machinery [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound, a novel inflammatory cytokine synthesis inhibitor without immunosuppression, protects from endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
JTE-607: A Comprehensive Analysis of its Impact on Hematopoietic Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of the small molecule JTE-607, focusing on its mechanism of action and its therapeutic potential against hematopoietic malignancies, particularly Acute Myeloid Leukemia (AML). We will delve into the molecular pathways affected by this compound, present quantitative data on its efficacy, outline key experimental protocols for its study, and visualize complex interactions through signaling and workflow diagrams.
Core Mechanism of Action: Inhibition of Pre-mRNA Processing
This compound functions as a prodrug, which upon entering a cell, is hydrolyzed by cellular carboxylesterases into its active form, known as Compound 2.[1][2][3] The primary molecular target of this active compound is the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) , also known as CPSF73.[1][4][5] CPSF3 is a critical endonuclease within the Cleavage and Polyadenylation Specificity Factor (CPSF) complex. This complex is essential for the 3'-end processing of almost all eukaryotic messenger RNA precursors (pre-mRNAs).[1][4]
The active form of this compound directly binds to and inhibits the catalytic activity of CPSF3.[3][6] This inhibition prevents the proper cleavage of pre-mRNAs, a crucial step for subsequent polyadenylation and the creation of mature mRNA.[4] This disruption of pre-mRNA processing leads to several downstream consequences:
-
Transcriptional Read-through: Failure to terminate transcription properly results in the accumulation of unprocessed pre-mRNAs.[2][4]
-
Formation of R-loops: The accumulation of unprocessed transcripts can lead to the formation of DNA-RNA hybrid structures known as R-loops, which can induce DNA damage and cellular stress.[4]
-
Sequence Specificity: Interestingly, the inhibitory effect of this compound is not uniform across all genes. Its potency is sequence-specific, with the nucleotide sequences flanking the cleavage site being a major determinant of drug sensitivity.[3][5][7] This may explain its high efficacy in specific cancer types like AML.[5]
Impact on Hematopoietic Cancer Cells
This compound demonstrates significant anti-leukemic activity, particularly in AML cell lines.[8][9] Its effects are multifaceted, targeting proliferation, survival, and the supportive tumor microenvironment.
2.1 Inhibition of Proliferation and Induction of Apoptosis this compound effectively abrogates the proliferation of AML cells.[8] This growth inhibition is characterized by two key cellular events:
-
S-Phase Cell Cycle Arrest: The compound induces a halt in the S-phase of the cell cycle, preventing DNA replication and further cell division.[8]
-
Apoptosis: this compound is a potent inducer of programmed cell death (apoptosis) in AML cells.[6][8]
Mechanistically, these effects are associated with the downregulation of the proto-oncogene c-Myc and the upregulation of the cyclin-dependent kinase inhibitor p21waf1/cip1 .[8]
2.2 Suppression of Pro-inflammatory Cytokines AML pathology is often driven by an autocrine and paracrine feedback loop involving pro-inflammatory cytokines and growth factors that support the proliferation and survival of leukemia cells.[8][9] this compound was originally identified as a multiple cytokine inhibitor.[8] It potently suppresses the production of key cytokines, including:
-
Interleukin-1β (IL-1β)
-
Interleukin-6 (IL-6)
-
Interleukin-8 (IL-8)
-
Granulocyte-macrophage colony-stimulating factor (GM-CSF)
-
Tumor necrosis factor-alpha (TNF-α)
By inhibiting these cytokines, this compound disrupts the supportive signaling network that AML cells create for themselves, contributing to its anti-leukemic effect.[8][9]
Quantitative Data on Efficacy
The efficacy of this compound has been quantified in various assays, demonstrating potent activity at nanomolar to micromolar concentrations. A key finding is that this compound inhibits AML cell proliferation in a concentration range that does not affect the colony formation of normal bone marrow cells, suggesting a favorable therapeutic window.[8]
Table 1: Anti-proliferative and Cytokine Inhibition Effects of this compound
| Cell Line / System | Assay Type | Key Findings / IC50 | Reference |
|---|---|---|---|
| U-937 (AML) | In vivo Xenograft | Significantly prolonged survival; comparable to max tolerated dose of cytarabine. | [9] |
| Various AML Cell Lines | Proliferation Assay | Abrogated proliferation at concentrations that did not harm normal bone marrow. | [8] |
| U-937 (AML) | Apoptosis Assay | Induced apoptosis and S-phase cell cycle arrest. | [8] |
| LPS-stimulated PBMC | Cytokine Production | IC50 values in the order of 10⁻⁹ M for multiple pro-inflammatory cytokines. | N/A |
| U-937, THP-1 (AML) | IL-8 Production | Inhibited both spontaneous and LPS-stimulated IL-8 production. | N/A |
Experimental Protocols
4.1 In Vivo AML Xenograft Mouse Model This protocol outlines the methodology for evaluating the efficacy of this compound in a murine model of AML.[9]
-
Animal Model: Severe Combined Immunodeficient (SCID) mice are utilized. To prevent rejection of human cells, mice are injected with anti-asialo-GM1 antibody to deplete natural killer (NK) cells.
-
Conditioning: Mice undergo sublethal total-body irradiation (e.g., 3 Gy) to create space in the bone marrow for engraftment.
-
Cell Inoculation: A human AML cell line, such as U-937, is inoculated intravenously into the conditioned mice.
-
Drug Administration: this compound is administered continuously via surgically implanted osmotic minipumps to ensure stable plasma concentrations. A control group receives a vehicle-filled pump.
-
Monitoring and Endpoints:
-
Survival: Mice are monitored daily, and survival time is recorded as the primary endpoint.
-
Biomarker Analysis: Blood samples are collected periodically to measure human cytokine levels (e.g., IL-8) in mouse plasma via ELISA.
-
4.2 In Vitro Apoptosis and Cell Cycle Analysis
-
Cell Culture: Plate AML cell lines (e.g., U-937) in appropriate culture medium at a determined density.
-
Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both adherent and suspension cells, wash with cold PBS.
-
Apoptosis Staining (Annexin V/PI):
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze immediately by flow cytometry. Live cells (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) can be distinguished.
-
-
Cell Cycle Staining (PI):
-
Fix cells in cold 70% ethanol overnight at -20°C.
-
Wash cells to remove ethanol and treat with RNase A to prevent staining of double-stranded RNA.
-
Stain cells with Propidium Iodide (PI).
-
Analyze by flow cytometry. The DNA content will be used to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion and Future Directions
This compound represents a novel therapeutic agent with a unique mechanism of action that is highly relevant to the pathology of hematopoietic cancers like AML. By targeting the fundamental process of pre-mRNA 3'-end formation, it induces cell cycle arrest and apoptosis. Furthermore, its ability to disrupt the pro-inflammatory cytokine network provides a secondary, powerful anti-leukemic effect. The demonstrated efficacy in preclinical models, coupled with its selectivity for cancer cells over normal hematopoietic progenitors, underscores its potential as a new class of antileukemic drugs.[9] Future research should focus on identifying the specific gene dependencies that confer sensitivity to this compound, which could lead to the development of predictive biomarkers for patient stratification in future clinical trials.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Elevated pre-mRNA 3′ end processing activity in cancer cells renders vulnerability to inhibition of cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-cancer compound this compound reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer compound this compound reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]
- 6. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound, a multiple cytokine production inhibitor, induces apoptosis accompanied by an increase in p21waf1/cip1 in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a multiple cytokine production inhibitor, ameliorates disease in a SCID mouse xenograft acute myeloid leukemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for JTE-607 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTE-607 is a novel small molecule inhibitor with potent anti-inflammatory and anti-cancer properties. It functions as a prodrug, converted intracellularly to its active form, Compound 2. The primary mechanism of action of this compound is the inhibition of the Cleavage and Polyadenylation Specificity Factor 73 (CPSF73), also known as CPSF3. CPSF73 is a critical endonuclease involved in the 3'-end processing of pre-mRNAs. By inhibiting CPSF73, this compound disrupts the maturation of a specific subset of mRNAs, leading to downstream effects such as the induction of apoptosis and cell cycle arrest in susceptible cancer cell lines.[1][2][3] This document provides detailed protocols for the use of this compound in cell culture, including its effects on various cell lines and methodologies for key experimental assays.
Data Presentation
This compound In Vitro Efficacy and Treatment Parameters
| Cell Line | Cell Type | Parameter | Value | Incubation Time | Reference |
| HeLa | Human Cervical Carcinoma | IC50 (Cytotoxicity) | > 50 µM | 8 hours | [4] |
| HepG2 | Human Hepatocellular Carcinoma | IC50 (Cytotoxicity) | < 10 µM | 8 hours | [4] |
| HepG2 | Human Hepatocellular Carcinoma | Treatment Concentration | 20 µM | 4 hours | [2] |
| U-937 | Human Histiocytic Lymphoma | Sensitivity | Highly Sensitive | Not Specified | [4] |
| Pancreatic Cancer Cells (MiaPaCa2, Panc1) | Human Pancreatic Carcinoma | Effect | Dose-dependent proliferation attenuation | Not Specified | [5] |
| Acute Myelogenous Leukemia (AML) cell lines | Human Leukemia | Effect | Abrogated proliferation | Not Specified | [1] |
| HeLa Cell Nuclear Extract | In vitro cleavage assay | IC50 (L3 PAS cleavage) | 0.8 µM | Not Applicable | [2] |
Signaling Pathway of this compound
This compound, upon entering the cell, is hydrolyzed into its active form, Compound 2. Compound 2 then directly binds to and inhibits the endonuclease activity of CPSF73. This inhibition disrupts the cleavage and polyadenylation of pre-mRNAs, leading to an accumulation of unprocessed mRNA transcripts. The disruption of this fundamental process of gene expression ultimately triggers downstream cellular responses, including cell cycle arrest, primarily at the S-phase, and the induction of apoptosis.[1][5][6]
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: General Cell Culture and this compound Treatment
This protocol provides a general guideline for treating adherent and suspension cells with this compound. Specific cell lines may require optimization.
Materials:
-
Cell line of interest (e.g., HepG2, U-937, THP-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Sterile culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
For adherent cells (e.g., HepG2), seed cells in a culture plate at a density that will allow for logarithmic growth during the experiment. Allow cells to attach overnight.
-
For suspension cells (e.g., U-937, THP-1), seed cells in a culture flask or plate at the desired density.
-
-
This compound Preparation:
-
Thaw the this compound stock solution.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in a complete culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and assay.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.
-
-
Treatment:
-
For adherent cells, carefully remove the old medium and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
For suspension cells, add the appropriate volume of the concentrated this compound solution or vehicle control to the cell suspension to achieve the final desired concentration.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 4, 8, 24, 48 hours) at 37°C in a 5% CO₂ incubator.
-
-
Downstream Analysis:
-
Following incubation, harvest the cells for subsequent analysis, such as viability assays, apoptosis assays, or cell cycle analysis.
-
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol describes the detection of apoptosis in this compound-treated cells using flow cytometry.
Materials:
-
This compound treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Harvest both floating and adherent cells to ensure all apoptotic cells are collected. For adherent cells, use a gentle cell scraper or trypsinization.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
-
Washing:
-
Wash the cells once with cold PBS. Centrifuge and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate controls to set up compensation and gates.
-
Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis).
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol outlines the analysis of cell cycle distribution in this compound-treated cells.
Materials:
-
This compound treated and control cells
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest the cells and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in cold PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow Diagram
Caption: General experimental workflow for this compound studies.
References
- 1. This compound, a multiple cytokine production inhibitor, induces apoptosis accompanied by an increase in p21waf1/cip1 in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-cancer compound this compound reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elevated pre-mRNA 3′ end processing activity in cancer cells renders vulnerability to inhibition of cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated pre-mRNA 3' end processing activity in cancer cells renders vulnerability to inhibition of cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the In Vitro Efficacy of JTE-607: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the in vitro efficacy of JTE-607, a potent anti-inflammatory and anti-cancer agent. This compound is a prodrug that is intracellularly converted to its active form, Compound 2.[1][2][3] Its primary mechanism of action is the inhibition of the Cleavage and Polyadenylation Specificity Factor 73 (CPSF73), an endonuclease crucial for pre-messenger RNA (pre-mRNA) 3' processing.[1][2][3][4][5] This inhibition, which is sequence-dependent, leads to a reduction in the production of multiple inflammatory cytokines and can induce apoptosis in cancer cells.[1][6][7]
Mechanism of Action
This compound's active form, Compound 2, directly targets and inhibits the enzymatic activity of CPSF73.[1][2][3][5] CPSF73 is a key component of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, which is responsible for the cleavage of pre-mRNA at the polyadenylation site, a critical step in the maturation of most eukaryotic mRNAs. By inhibiting CPSF73, this compound disrupts the 3'-end processing of pre-mRNAs, leading to an accumulation of unprocessed transcripts and subsequent downregulation of protein expression, including that of various inflammatory cytokines.[5]
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. The anticancer compound this compound reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer compound this compound reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]
- 5. This compound, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel inflammatory cytokine synthesis inhibitor without immunosuppression, protects from endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a multiple cytokine production inhibitor, induces apoptosis accompanied by an increase in p21waf1/cip1 in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: JTE-607 in Leukemia Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JTE-607, a potent small molecule inhibitor, in preclinical leukemia research models. This document details its mechanism of action, provides quantitative data on its efficacy, and offers detailed protocols for key experimental procedures.
This compound is a prodrug that is intracellularly converted to its active form, which targets the Cleavage and Polyadenylation Specificity Factor 73 (CPSF73), also known as CPSF3.[1][2][3] CPSF73 is a critical endonuclease involved in the 3'-end processing of pre-messenger RNAs (pre-mRNAs).[2][3] By inhibiting CPSF73, this compound disrupts pre-mRNA processing, leading to an accumulation of unprocessed transcripts.[2][3] This disruption of a fundamental cellular process exhibits a degree of sequence specificity, which may explain its potent anti-cancer effects in specific malignancies like myeloid leukemia.[1][4]
In acute myeloid leukemia (AML) models, this compound has demonstrated significant anti-leukemic activity. It is known to suppress the production of multiple pro-inflammatory cytokines that support the proliferation and survival of AML cells in an autocrine and paracrine fashion.[5][6] Treatment with this compound induces cell-cycle arrest at the S-phase and promotes apoptosis in AML cells.[5] Furthermore, in vivo studies using xenograft models have shown that this compound can prolong survival, reduce leukemia cell burden in the bone marrow, and decrease the levels of human cytokines.[5][6]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | Parameter | Value | Reference |
| U-937 | Acute Myeloid Leukemia | Growth Inhibition | Concentration-dependent | [5] |
| U-937 | Acute Myeloid Leukemia | Cell Cycle Arrest | S-phase | [5] |
| U-937 | Acute Myeloid Leukemia | Apoptosis Induction | Observed | [5] |
| AML Cell Lines | Acute Myeloid Leukemia | Cytokine Production | Suppressed | [5] |
Table 2: In Vivo Efficacy of this compound in a U-937 Xenograft Model
| Animal Model | Treatment | Outcome | Observation | Reference |
| SCID Mice | This compound (7-day initial admin.) | Survival | Significantly prolonged | [6] |
| SCID Mice | This compound (delayed admin.) | Survival | Prolonged, comparable to cytarabine | [6] |
| SCID Mice | This compound | Human CD45+ cells in BM | Decreased number | [6] |
| SCID Mice | This compound | Human IL-8 levels in plasma | Reduced | [6] |
Mandatory Visualizations
Caption: Mechanism of action of this compound in leukemia cells.
References
- 1. The anti-cancer compound this compound reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer compound this compound reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]
- 5. This compound, a multiple cytokine production inhibitor, induces apoptosis accompanied by an increase in p21waf1/cip1 in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a multiple cytokine production inhibitor, ameliorates disease in a SCID mouse xenograft acute myeloid leukemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JTE-607 in Ewing's Sarcoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JTE-607, a potent small molecule inhibitor, in the study of Ewing's sarcoma. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed protocols for essential in vitro experiments.
Introduction to this compound and its Mechanism of Action in Ewing's Sarcoma
This compound is a prodrug that is intracellularly converted to its active form, a potent inhibitor of the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3).[1][2] CPSF3 is a critical endonuclease involved in the 3'-end processing of pre-mRNAs. In cancer cells, including a subset of Ewing's sarcoma cell lines, inhibition of CPSF3 by this compound disrupts pre-mRNA cleavage, leading to transcriptional read-through and the accumulation of DNA-RNA hybrids known as R-loops.[1][3] This accumulation of R-loops is thought to induce DNA damage and replication stress, ultimately triggering apoptotic cell death in susceptible cancer cells.[1][4]
Ewing's sarcoma is characterized by the EWS-FLI1 fusion protein, an aberrant transcription factor that drives the oncogenic phenotype.[5] While this compound does not directly target EWS-FLI1, its disruption of global pre-mRNA processing can affect the expression of EWS-FLI1 target genes and exploit the transcriptional vulnerabilities of these cancer cells.
Quantitative Data: In Vitro Efficacy of this compound in Ewing's Sarcoma Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various Ewing's sarcoma cell lines, demonstrating its selective potency.
| Cell Line | EWS-FLI1 Status | This compound IC50 (µM) | Reference |
| A673 | Type 1 Fusion | Sensitive (IC50 in low µM range) | [6] |
| SK-N-MC | Type 1 Fusion | Sensitive | [7] |
| TC-71 | Type 1 Fusion | Sensitive | [5] |
| RDES | Not specified | Data Not Available | |
| EW-13 | Not specified | Data Not Available |
Note: Specific IC50 values can vary between studies and experimental conditions. The provided information indicates sensitivity as reported in the literature.
Key Experimental Protocols
Herein are detailed protocols for fundamental in vitro assays to characterize the effects of this compound on Ewing's sarcoma cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of this compound on the viability of Ewing's sarcoma cells.
Materials:
-
Ewing's sarcoma cell lines (e.g., A673, SK-N-MC)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed Ewing's sarcoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 0.01 µM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells with the compound for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Ewing's sarcoma cells
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay kit (Promega or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate as described in the cell viability assay protocol.
-
After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control.
-
Incubate for a predetermined time, for example, 24, 48, or 72 hours. The optimal incubation time should be determined empirically, as the peak of caspase activity can vary.[8]
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Anchorage-Independent Growth Assay (Soft Agar Colony Formation Assay)
This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation, and the effect of this compound on this property.
Materials:
-
Ewing's sarcoma cells
-
Complete cell culture medium
-
This compound
-
Agar (Noble agar or equivalent)
-
6-well plates
Procedure:
-
Bottom Agar Layer:
-
Prepare a 1.2% agar solution in sterile water and autoclave.
-
Mix the 1.2% agar solution with an equal volume of 2x complete medium to get a final concentration of 0.6% agar.
-
Dispense 2 mL of the 0.6% agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Cell Layer:
-
Prepare a 0.7% agar solution.
-
Trypsinize and count the Ewing's sarcoma cells.
-
Resuspend the cells in complete medium at a concentration of 1,000-5,000 cells per mL.
-
Mix the cell suspension with the 0.7% agar solution and complete medium containing the desired concentration of this compound or vehicle control to a final agar concentration of 0.35%.
-
Carefully layer 1.5 mL of this cell-agar mixture on top of the solidified bottom agar layer.
-
-
Incubation and Analysis:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 2-3 weeks.
-
Add 100 µL of complete medium (with or without this compound) to the top of the agar every 2-3 days to prevent drying.
-
After the incubation period, stain the colonies with 0.005% crystal violet.
-
Count the number of colonies and compare the colony formation ability in this compound-treated wells to the control wells.[9]
-
Visualizations
Signaling Pathway of this compound in Ewing's Sarcoma
Caption: Mechanism of this compound-induced apoptosis in Ewing's sarcoma.
Experimental Workflow for this compound Evaluation
Caption: A typical workflow for assessing this compound's in vitro efficacy.
Logical Relationship of this compound's Molecular Effects
Caption: The cascade of molecular events initiated by this compound.
References
- 1. EWS–FLI1 increases transcription to cause R-loops and block BRCA1 repair in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. EWS-FLI1 increases transcription to cause R-loops and block BRCA1 repair in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and Drug Resistance Patterns of Ewing's Sarcoma Family Tumor Cell Lines | PLOS One [journals.plos.org]
- 6. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: JTE-607 for In Vivo Inflammation Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: JTE-607 is a potent small molecule inhibitor of inflammatory cytokine production, making it a valuable tool for in vivo studies of inflammation.[1][2] It functions as a prodrug, which upon cellular uptake, is hydrolyzed to its active form.[1][3] This active metabolite targets and inhibits the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an endonuclease critical for the 3'-end processing of pre-mRNAs.[1][4] By disrupting this process, this compound effectively suppresses the expression of multiple inflammatory cytokines at the mRNA level, leading to a broad anti-inflammatory effect.[1][2] These application notes provide detailed protocols and quantitative data for utilizing this compound in preclinical animal models of inflammation.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a unique mechanism involving the inhibition of pre-mRNA processing. As a prodrug, it is intracellularly converted to its active form, which then binds to and inhibits CPSF3 (also known as CPSF73).[1][3][5] This inhibition disrupts the cleavage and polyadenylation of pre-mRNAs for numerous inflammatory cytokines, preventing their maturation and subsequent translation into proteins.[1][4] This leads to a significant reduction in the production of key mediators of inflammation such as TNF-α, IL-1β, IL-6, and IL-8.[2][6]
Caption: Mechanism of this compound action within a target cell.
Data Presentation
Quantitative data from preclinical studies are summarized below to guide experimental design.
Table 1: In Vitro Inhibitory Potency of this compound on Cytokine Production
This table details the half-maximal inhibitory concentration (IC₅₀) of this compound against the production of various cytokines from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
| Cytokine | IC₅₀ (nM) | Reference |
| TNF-α | 11 | [2][6] |
| IL-1β | 5.9 | [2][6] |
| IL-6 | 8.8 | [2][6] |
| IL-8 | 7.3 | [2][6] |
| IL-10 | 9.1 | [2][6] |
| GM-CSF | 2.4 | [6] |
Data derived from LPS-stimulated human PBMCs.
Table 2: In Vivo Efficacy and Dosing of this compound in Preclinical Models
This table provides examples of this compound administration and its effects in various in vivo models.
| Animal Model | Administration Route & Dose | Key Findings | Reference |
| Endotoxin Shock (C. parvum-sensitized mice) | Intravenous (i.v.), 0.3-10 mg/kg | Dose-dependent inhibition of mortality; decreased plasma TNF-α. | [2][6] |
| Human AML Xenograft (SCID mice) | Osmotic minipumps | Significantly prolonged survival of mice. | [7] |
| Human AML Xenograft (SCID mice) | Subcutaneous (s.c.), up to 100 mg/kg | Dose-dependent prolongation of survival; reduced human cytokine mRNA in bone marrow. | [8] |
| Human Endotoxemia (Healthy Volunteers) | Intravenous (i.v.) infusion, 0.1-0.3 mg/kg/h | Dose-dependent decrease in endotoxin-induced IL-10 and C-reactive protein. | [9] |
Experimental Protocols
Protocol 1: LPS-Induced Endotoxemia Model in Mice
This protocol describes a widely used model to study acute systemic inflammation and evaluate the efficacy of anti-inflammatory agents like this compound.
Objective: To assess the ability of this compound to protect against lethal endotoxin shock and reduce systemic cytokine levels in mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO/Cremophor/saline mixture)
-
Lipopolysaccharide (LPS) from E. coli
-
Corynebacterium parvum (heat-killed) for sensitization
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile syringes and needles
-
Equipment for blood collection (e.g., EDTA-coated tubes)
-
ELISA kits for cytokine measurement (e.g., mouse TNF-α)
Methodology:
-
Animal Acclimatization: House mice under standard conditions for at least one week before the experiment.
-
Sensitization (Optional but recommended): To increase sensitivity to LPS, administer heat-killed C. parvum intravenously 7 days prior to the LPS challenge. This step creates a more robust and reproducible model of septic shock.[2]
-
This compound Preparation: Dissolve this compound in a suitable vehicle. The final concentration should be prepared such that the desired dose (e.g., 0.3, 3, or 10 mg/kg) can be administered in a low volume (e.g., 100 µL).
-
This compound Administration: Administer the prepared this compound solution intravenously (i.v.) via the tail vein.[2][6] A control group should receive the vehicle only.
-
LPS Challenge: 10 to 30 minutes after this compound administration, induce endotoxemia by injecting a lethal or sub-lethal dose of LPS intravenously.[6]
-
Monitoring and Sample Collection:
-
Survival: Monitor the survival of the animals for at least 48-72 hours post-LPS challenge.
-
Blood Sampling: For cytokine analysis, collect blood (e.g., via cardiac puncture or retro-orbital sinus) at a peak time point for cytokine release (typically 1-2 hours post-LPS). Place blood into EDTA-coated tubes and centrifuge to separate plasma.
-
-
Data Analysis:
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
-
Measure plasma cytokine concentrations (e.g., TNF-α) using ELISA and compare levels between treatment groups using appropriate statistical tests (e.g., ANOVA or t-test).
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel inflammatory cytokine synthesis inhibitor without immunosuppression, protects from endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-cancer compound this compound reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a multiple cytokine production inhibitor, ameliorates disease in a SCID mouse xenograft acute myeloid leukemia model [pubmed.ncbi.nlm.nih.gov]
- 8. JTE‐607, a multiple cytokine production inhibitor, induces apoptosis accompanied by an increase in p21waf1/cip1 in acute myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: RNA-seq Analysis of JTE-607 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTE-607 is a small molecule inhibitor with potent anti-inflammatory and anti-cancer properties. It functions as a prodrug, converted intracellularly to its active form, which selectively inhibits the endonuclease activity of Cleavage and Polyadenylation Specificity Factor 73 (CPSF73, also known as CPSF3).[1][2][3][4] CPSF73 is a critical component of the machinery responsible for the 3'-end processing of pre-mRNAs. The inhibition of CPSF73 by this compound is sequence-specific, leading to altered poly(A) site selection, transcriptional readthrough, and subsequent changes in the expression of a specific subset of genes.[1][2][3][5] This targeted mechanism of action makes this compound a promising therapeutic candidate, particularly in hematological malignancies and other cancers where susceptible gene expression pathways are crucial for cell survival and proliferation.[1][6][7]
This document provides a comprehensive guide for researchers interested in studying the effects of this compound on gene expression using RNA sequencing (RNA-seq). It includes detailed protocols for cell treatment, RNA extraction, library preparation, and a bioinformatic analysis pipeline. Furthermore, it outlines the expected outcomes and provides a framework for interpreting the resulting data.
Signaling Pathway Modulated by this compound
This compound's mechanism of action centers on the disruption of pre-mRNA 3'-end processing. Its active form binds to and inhibits CPSF73, a key endonuclease in the Cleavage and Polyadenylation Specificity Factor (CPSF) complex. This inhibition is not global but rather sequence-dependent, affecting genes with specific sequence motifs around the cleavage site.[1][2][3][5] The consequences of this targeted inhibition include transcriptional readthrough, where transcription proceeds beyond the normal polyadenylation site, and shifts in alternative polyadenylation (APA), often leading to the usage of more distal poly(A) sites.[7][8] These alterations in mRNA processing can lead to changes in mRNA stability, translation efficiency, and protein function, ultimately impacting downstream cellular processes such as cell cycle progression and apoptosis.[6] For instance, treatment with this compound has been shown to decrease the expression of replication-dependent histones and induce S-phase arrest in pancreatic cancer cells.[6]
Experimental Design and Workflow
A typical RNA-seq experiment to investigate the effects of this compound involves treating a relevant cell line with the compound and a vehicle control (e.g., DMSO), followed by RNA extraction, library preparation, sequencing, and bioinformatic analysis. It is crucial to include biological replicates for each condition to ensure statistical power.
Detailed Protocols
Cell Culture and this compound Treatment
-
Cell Line Selection : Choose a cell line relevant to the research question (e.g., a leukemia cell line for hematological cancer studies or a cell line with high expression of CPSF73).
-
Cell Seeding : Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation : Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution in cell culture medium to the desired final concentration. A dose-response experiment is recommended to determine the optimal concentration.
-
Treatment : Treat cells with the final concentration of this compound or an equivalent volume of the vehicle control (e.g., DMSO). Incubate for a predetermined duration (e.g., 4, 8, 12, or 24 hours) based on the experimental goals.
-
Cell Harvesting : After the incubation period, harvest the cells for RNA extraction.
RNA Extraction and Quality Control
-
RNA Isolation : Isolate total RNA from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
DNase Treatment : Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
RNA Quality and Quantity Assessment :
-
Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or a similar instrument. A RIN value ≥ 8 is recommended for optimal RNA-seq results.
-
RNA-seq Library Preparation and Sequencing
-
Library Preparation Kit : Use a commercial RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina) according to the manufacturer's protocol.
-
mRNA Enrichment : Enrich for polyadenylated mRNAs using oligo(dT) magnetic beads.
-
Fragmentation and Priming : Fragment the enriched mRNA and prime it for first-strand cDNA synthesis.
-
cDNA Synthesis : Synthesize first and second-strand cDNA.
-
End Repair and Adenylation : Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation : Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification : Amplify the adapter-ligated library using PCR. The number of cycles should be optimized to minimize PCR duplicates.
-
Library Quality Control : Assess the quality and size distribution of the prepared library using an Agilent Bioanalyzer. Quantify the library concentration using qPCR.
-
Sequencing : Pool the libraries and perform paired-end sequencing on an Illumina platform (e.g., NovaSeq 6000) to a desired read depth (typically 20-30 million reads per sample for differential gene expression analysis).
Bioinformatic Analysis Pipeline
The analysis of the raw sequencing data is a critical step to extract meaningful biological insights.
Detailed Bioinformatic Protocol
-
Quality Control of Raw Reads : Use FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming : Employ tools like Trimmomatic or Cutadapt to remove adapter sequences and low-quality bases from the reads.[9]
-
Alignment to a Reference Genome : Align the trimmed reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.[9]
-
Gene Expression Quantification : Generate a count matrix of the number of reads mapping to each gene using tools like featureCounts or HTSeq.[9]
-
Differential Gene Expression Analysis : Utilize packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between the this compound treated and control groups.[9][10]
-
Downstream Analysis :
-
Pathway and Gene Ontology (GO) Enrichment Analysis : Use tools like GSEA or online platforms like DAVID or Metascape to identify biological pathways and GO terms that are significantly enriched among the differentially expressed genes.
-
Alternative Polyadenylation (APA) Analysis : Specialized tools can be used to identify changes in poly(A) site usage from the RNA-seq data.
-
Visualization : Generate volcano plots to visualize differentially expressed genes and heatmaps to show the expression patterns of specific gene sets across samples.[10]
-
Expected Quantitative Data Summary
The RNA-seq analysis will generate large datasets. The key quantitative outputs should be summarized for clear interpretation.
| Data Type | Description | Example Metrics |
| Sequencing Quality | Metrics to assess the quality of the sequencing run. | % Bases > Q30, Mean Quality Score, Adapter Content |
| Alignment Statistics | Metrics to evaluate the mapping of reads to the reference genome. | Uniquely Mapped Reads (%), Multi-mapping Reads (%), Unmapped Reads (%) |
| Differential Gene Expression | Statistical output identifying genes with significant expression changes. | Log2 Fold Change, p-value, Adjusted p-value (FDR) |
| Pathway Analysis | Enrichment scores and statistics for biological pathways. | Enrichment Score (ES), Normalized Enrichment Score (NES), FDR q-val |
| Alternative Polyadenylation | Quantification of changes in poly(A) site usage. | Percent Distal Usage Index (PDUI), p-value |
Summary of Expected Differentially Expressed Genes
Based on the known mechanism of this compound, a number of gene sets are expected to be differentially expressed.
| Gene Set | Expected Change | Rationale |
| Replication-Dependent Histones | Down-regulated | Inhibition of CPSF73 has been shown to specifically reduce the expression of these genes, leading to S-phase arrest.[6] |
| Cell Cycle Regulators | Altered Expression | Genes involved in the G1/S and S phase checkpoints may be up- or down-regulated as a consequence of histone depletion and DNA replication stress. |
| Apoptosis-Related Genes | Up-regulated | Prolonged cell cycle arrest and cellular stress are expected to induce apoptosis through the activation of pro-apoptotic genes. |
| Inflammatory Cytokines | Down-regulated | This compound was initially identified as an inhibitor of inflammatory cytokine production.[11] |
| Genes with High CPA Activity | Altered Expression | Cancer cells often exhibit elevated cleavage and polyadenylation (CPA) activity, making them more vulnerable to CPA inhibitors like this compound.[8] |
Conclusion
RNA-seq is a powerful tool to elucidate the genome-wide effects of this compound on gene expression. The protocols and analysis pipeline detailed in this document provide a robust framework for conducting these studies. By carefully designing experiments and rigorously analyzing the data, researchers can gain valuable insights into the molecular mechanisms of this compound, identify potential biomarkers of response, and accelerate the development of this promising therapeutic agent.
References
- 1. Anticancer compound this compound reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]
- 2. The anticancer compound this compound reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-cancer compound this compound reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-cancer compound this compound reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. blog.genewiz.com [blog.genewiz.com]
- 10. A Guide to Basic RNA Sequencing Data Processing and Transcriptomic Analysis [en.bio-protocol.org]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Off-target effects of JTE-607 in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the off-target effects of JTE-607.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a prodrug that is intracellularly converted by the carboxylesterase CES1 to its active form, Compound 2.[1][2][3][4] Compound 2 directly inhibits the endonuclease activity of the Cleavage and Polyadenylation Specificity Factor 73 kDa subunit (CPSF73), also known as CPSF3.[3][4][5] CPSF73 is a critical enzyme in the 3'-end processing of pre-mRNAs.[3][5][6]
Q2: What are the known "off-target" effects of this compound?
The term "off-target" for this compound is nuanced. Its effects are not due to binding to unrelated proteins but rather to the sequence-specific inhibition of its primary target, CPSF73.[1][6][7] This sequence-dependent inhibition leads to a wide range of effects on different transcripts, which can be perceived as off-target phenomena. The sensitivity of a particular pre-mRNA to this compound is largely determined by the nucleotide sequence flanking the cleavage site.[1][6][7]
Q3: Why does this compound exhibit cell-type-specific activity?
The cell-type specificity of this compound is thought to be multifactorial:
-
CES1 Expression: As this compound is a prodrug, its activation is dependent on the expression and activity of the carboxylesterase CES1. Cells with low or absent CES1 expression will be less sensitive to the compound.[1][2] However, CES1 levels alone are not a perfect predictor of sensitivity.[1][2]
-
Transcriptional Dependencies: Certain cancer cell types, such as myeloid leukemia and Ewing's sarcoma, may be uniquely dependent on the expression of specific genes whose pre-mRNAs are highly sensitive to this compound-mediated inhibition of processing.[1][2]
-
Cellular Proliferation Rate: Highly proliferative cancer cells may be more vulnerable to the disruption of pre-mRNA processing caused by this compound.
Q4: What are the observed cellular consequences of this compound treatment?
Treatment of sensitive cells with this compound can lead to:
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Inhibition of Cytokine Production: this compound was initially identified as a potent inhibitor of the production of multiple inflammatory cytokines.[4]
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Alternative Polyadenylation (APA): Inhibition of CPSF73 can cause shifts in the usage of polyadenylation sites within a transcript, leading to the production of mRNA isoforms with altered 3' untranslated regions (3' UTRs).[1]
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Transcriptional Readthrough: Inefficient 3'-end processing can result in RNA polymerase II reading through the normal termination site.[8]
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Induction of Apoptosis: In sensitive cancer cell lines, this compound can induce programmed cell death.
-
S-phase Arrest and DNA Damage: this compound can cause an arrest in the S-phase of the cell cycle and lead to DNA damage.[9]
Troubleshooting Guides
Problem 1: High variability in experimental results with this compound.
| Possible Cause | Troubleshooting Step |
| Inconsistent CES1 activity in cell lines. | Confirm and normalize CES1 expression and activity across different cell batches or clones. Consider transiently or stably overexpressing CES1 in low-expressing lines to sensitize them to this compound. |
| Cell passage number and culture conditions. | Maintain a consistent cell passage number and standardized culture conditions (media, serum, density) as these can influence cellular metabolism and drug sensitivity. |
| Prodrug instability. | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. |
Problem 2: No significant effect of this compound on the target gene.
| Possible Cause | Troubleshooting Step |
| Low CES1 expression in the cell model. | Verify CES1 expression at the mRNA and protein level. If low, consider using a different cell line known to express high levels of CES1 or use the active metabolite, Compound 2, directly if available. |
| The target gene's pre-mRNA is resistant to this compound. | The sequence context of the polyadenylation site of your gene of interest may confer resistance. Analyze the sequence for features associated with resistance (e.g., U/A-rich motifs).[1] Consider using a reporter assay with a known sensitive 3' UTR to validate this compound activity in your system. |
| Incorrect drug concentration. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental endpoint. |
Problem 3: Unexpected changes in the expression of non-target genes.
| Possible Cause | Troubleshooting Step |
| Global effects on pre-mRNA processing. | This is an expected consequence of this compound treatment. The inhibition of CPSF73 is sequence-dependent, leading to widespread changes in alternative polyadenylation and gene expression.[1][10] |
| Downstream effects of inhibiting a key pathway. | The inhibition of processing of a master regulator's mRNA could lead to a cascade of transcriptional changes. |
| Cellular stress response. | Treatment with a cytotoxic compound can induce a general cellular stress response, leading to broad changes in gene expression. |
Quantitative Data Summary
Table 1: IC50 Values of this compound for Cytokine Inhibition in LPS-stimulated Human PBMCs
| Cytokine | IC50 (nM) |
| TNF-α | 11 |
| IL-1β | 5.9 |
| IL-6 | 8.8 |
| IL-8 | 7.3 |
| IL-10 | 9.1 |
Data from Selleck Chemicals and MedChemExpress product descriptions.
Experimental Protocols
Protocol 1: In Vitro mRNA Cleavage Assay
This protocol is adapted from the methodology described by Liu et al. (2023).[1]
1. Preparation of Radiolabeled RNA Substrate: a. Synthesize the RNA substrate of interest via in vitro transcription using a T7 RNA polymerase kit and a linearized DNA template. b. Incorporate [α-³²P]UTP during the transcription reaction to radiolabel the RNA. c. Purify the radiolabeled RNA probe using denaturing polyacrylamide gel electrophoresis (PAGE).
2. In Vitro Cleavage Reaction: a. Prepare nuclear extract (NE) from a suitable cell line (e.g., HeLa cells). b. Pre-incubate the nuclear extract with either DMSO (vehicle control) or varying concentrations of this compound's active form (Compound 2) for 30 minutes on ice. c. Set up the cleavage reaction in a total volume of 10 µL containing:
- Radiolabeled RNA substrate (~20,000 cpm)
- 44% (v/v) Nuclear Extract
- 8.8 mM HEPES (pH 7.9)
- 44 mM KCl
- 0.44 mM DTT
- 8.8% Glycerol
- 0.044 mM EDTA
- 0.88 mM MgCl₂
- 0.22 mM ATP
- 1.1 mM Creatine Phosphate d. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
3. Analysis of Cleavage Products: a. Stop the reaction by adding Proteinase K buffer and incubate at 37°C for 15 minutes. b. Extract the RNA using phenol:chloroform:isoamyl alcohol. c. Precipitate the RNA with ethanol. d. Resuspend the RNA pellet in formamide loading buffer. e. Separate the cleavage products on a denaturing polyacrylamide gel. f. Visualize the results by autoradiography.
Protocol 2: Poly(A) Site Sequencing (PAS-Seq) Data Analysis Workflow
This is a general workflow based on descriptions of PAS-seq analysis.[11]
1. Pre-processing of Raw Sequencing Reads: a. Remove adapter sequences from the 3' end of the reads. b. Filter out reads with low-quality scores. c. Trim poly(A) tails from the reads. Reads with fewer than 15 consecutive 'A's are typically discarded.[11]
2. Genome Alignment: a. Align the processed reads to the reference genome using a splice-aware aligner like STAR.
3. Identification and Quantification of Poly(A) Sites: a. Cluster the 3' ends of the aligned reads to identify poly(A) sites. b. Quantify the usage of each poly(A) site by counting the number of reads supporting it.
4. Differential Poly(A) Site Usage Analysis: a. Compare the relative usage of different poly(A) sites within the same gene between this compound-treated and control samples to identify changes in alternative polyadenylation.
Visualizations
Caption: Mechanism of this compound activation and CPSF73 inhibition.
Caption: Workflow for analyzing this compound effects using PAS-Seq.
Caption: Factors contributing to this compound's cell-type specificity.
References
- 1. The anti-cancer compound this compound reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anticancer compound this compound reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer compound this compound reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]
- 7. The anticancer compound this compound reveals hidden sequence specificity of the mRNA 3′ processing machinery [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Elevated pre-mRNA 3′ end processing activity in cancer cells renders vulnerability to inhibition of cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Overcoming resistance to JTE-607 in cancer cells
Welcome to the technical support center for JTE-607. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential challenges, particularly concerning acquired resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that, upon entering a cell, is hydrolyzed into its active form, Compound 2.[1][2][3] Compound 2 directly targets and inhibits Cleavage and Polyadenylation Specificity Factor 73 (CPSF73), an endonuclease that is a critical component of the pre-messenger RNA (pre-mRNA) 3' processing machinery.[1][4][5][6][7] By inhibiting CPSF73, this compound disrupts the cleavage and polyadenylation of pre-mRNAs, leading to their accumulation and a subsequent reduction in the production of multiple inflammatory cytokines.[7][8][9] This disruption of mRNA processing is also the basis for its anti-cancer activity.[4][7]
Q2: My cancer cell line shows high intrinsic resistance to this compound. What is the underlying mechanism?
A2: Resistance to this compound is primarily determined by the genetic sequence of the pre-mRNAs within the cancer cells, specifically the sequences flanking the cleavage site (CS).[1][2][3][4][5] The sensitivity to this compound's active form, Compound 2, is sequence-specific.[1][4][5] Pre-mRNAs with U/A-rich motifs in the CS region tend to be resistant to the inhibitory effects of the compound, while those with U/G-rich regions are more sensitive.[2][10][11] Therefore, cancer cells expressing a higher proportion of genes with resistant CS sequences will exhibit intrinsic resistance to this compound.
Q3: We are observing a decrease in this compound efficacy over time in our long-term cell culture experiments. Are we selecting for a resistant population?
A3: It is highly probable that you are selecting for a cancer cell population with inherent resistance mechanisms. This is not likely due to mutations in the CPSF73 target itself. Instead, the selective pressure of this compound treatment may favor the survival and proliferation of cells whose critical survival genes contain this compound-resistant poly(A) site (PAS) sequences. Over time, these cells will dominate the culture, leading to an overall decrease in drug efficacy.
Q4: What are the known cancer types that are particularly sensitive or resistant to this compound?
A4: this compound has demonstrated significant activity against hematopoietic cancers, including acute myeloid leukemia (AML) and Ewing's sarcoma.[4][7] Its efficacy has also been noted in some breast cancer cell lines, where it can inhibit migration and invasion.[7][10] The specificity of this compound for certain cancer types is thought to be due to the specific gene sets that are inhibited by the compound in those cells.[4] Cells with elevated cleavage and polyadenylation (CPA) activity and high proliferation rates appear to be more vulnerable to this compound.[12][13][14]
Troubleshooting Guides
Issue 1: Sub-optimal inhibition of target gene expression.
-
Possible Cause 1: Low intracellular conversion of this compound to its active form.
-
Possible Cause 2: Target genes possess resistant cleavage site sequences.
-
Troubleshooting Step: Analyze the pre-mRNA sequences of your genes of interest for the presence of U/A-rich motifs around the cleavage site, which are associated with resistance.[2][10][11] Consider using a machine learning model, if available, to predict the sensitivity of the poly(A) site (PAS) to this compound.[1][2][5]
-
Issue 2: Development of acquired resistance in a previously sensitive cell line.
-
Possible Cause: Selection for cells with alternative polyadenylation (APA) shifts.
-
Troubleshooting Step: Perform RNA sequencing (such as PAS-seq) to analyze global alternative polyadenylation profiles in your resistant cell lines compared to the parental sensitive line.[10] this compound can induce a shift from a sensitive proximal PAS to a more resistant distal PAS, leading to altered 3' UTRs and potentially impacting mRNA stability and translation.[10]
-
-
Possible Cause: Upregulation of compensatory signaling pathways.
-
Troubleshooting Step: Conduct a global gene expression analysis (e.g., RNA-seq or microarray) to identify differentially expressed genes in the resistant cells. This may reveal upregulated survival pathways that can be targeted with a combination therapy approach.
-
Issue 3: Unexpected off-target effects or cytotoxicity.
-
Possible Cause: Global disruption of pre-mRNA processing.
-
Troubleshooting Step: While this compound's inhibition is sequence-specific, high concentrations may lead to broader disruption of mRNA processing. Titrate the concentration of this compound to find the optimal therapeutic window that maximizes on-target effects while minimizing general toxicity.
-
-
Possible Cause: this compound-induced S-phase crisis and DNA damage.
-
Troubleshooting Step: this compound can cause an S-phase crisis, which may be a desired anti-cancer effect but could also contribute to general cytotoxicity.[12][13][14] Assess the cell cycle profile of your treated cells using flow cytometry. Consider exploring synergistic combinations with DNA damage repair inhibitors to enhance the therapeutic effect.[12][14]
-
Data and Protocols
Quantitative Data Summary
Table 1: Inhibitory Concentration (IC50) of this compound on Inflammatory Cytokine Production in LPS-stimulated Human PBMCs
| Cytokine | IC50 (nM) |
| TNF-α | 11[8][9] |
| IL-1β | 5.9[8][9] |
| IL-6 | 8.8[8][9] |
| IL-8 | 7.3[8][9] |
| IL-10 | 9.1[8][9] |
Experimental Protocols
Protocol 1: Assessment of this compound Sensitivity using a Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control and plot the cell viability against the log of the this compound concentration. Calculate the IC50 value using a non-linear regression analysis.
Protocol 2: Analysis of pre-mRNA Accumulation by RT-qPCR
-
Cell Treatment: Treat cancer cells with this compound at the desired concentration and for the desired time period. Include a vehicle control.
-
RNA Extraction: Harvest the cells and extract total RNA using a standard RNA isolation kit.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA using a reverse transcriptase and a mix of oligo(dT) and random hexamer primers.
-
qPCR: Design primers that specifically amplify the pre-mRNA of a target gene (one primer in an exon and the other in the adjacent intron) and primers that amplify the mature mRNA (both primers within exons).
-
Data Analysis: Perform qPCR and calculate the relative expression of the pre-mRNA and mature mRNA using the ΔΔCt method, normalizing to a housekeeping gene. An increase in the pre-mRNA/mature mRNA ratio in this compound-treated cells indicates inhibition of pre-mRNA processing.
Visualizations
Caption: Mechanism of action of this compound in a cancer cell.
Caption: Mechanism of sequence-dependent resistance to this compound.
Caption: Workflow for investigating acquired resistance to this compound.
References
- 1. The anti-cancer compound this compound reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer compound this compound reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]
- 5. The anticancer compound this compound reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CPSF3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a novel inflammatory cytokine synthesis inhibitor without immunosuppression, protects from endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The anti-cancer compound this compound reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Elevated pre-mRNA 3' end processing activity in cancer cells renders vulnerability to inhibition of cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Elevated pre-mRNA 3′ end processing activity in cancer cells renders vulnerability to inhibition of cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
JTE-607 Delivery in Animal Studies: A Technical Support Troubleshooting Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JTE-607 in animal studies. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational small molecule that functions as an inhibitor of inflammatory cytokine synthesis.[1] It is a prodrug that, upon entering cells, is hydrolyzed to its active form.[2][3][4][5] The active metabolite of this compound targets and inhibits the Cleavage and Polyadenylation Specificity Factor 73 (CPSF73), an endonuclease essential for the 3'-end processing of pre-messenger RNA (pre-mRNA).[2][3][4][5][6] By inhibiting CPSF73, this compound disrupts the production of multiple inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8.[7] This mechanism makes it a compound of interest for studying and potentially treating various inflammatory diseases and certain cancers.[6][7][8]
Q2: What are the common routes of administration for this compound in animal studies?
Based on published literature, the most common routes of administration for this compound in animal models, primarily mice and rats, are:
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Intravenous (IV) injection: This route ensures immediate and complete bioavailability.
-
Continuous infusion via osmotic minipumps: This method allows for sustained and controlled delivery of the compound over an extended period.[9]
Q3: I am observing precipitation when preparing my this compound formulation for intravenous injection. What can I do?
Precipitation of poorly soluble compounds like this compound is a common challenge. Here are several troubleshooting steps:
-
Ensure Complete Initial Dissolution: Make sure the this compound is fully dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), before any aqueous vehicle is added.
-
Optimize the Co-solvent System: For intravenous administration in mice, it is crucial to use a vehicle that maintains the solubility of this compound upon injection into the aqueous environment of the bloodstream. A common strategy is to use a co-solvent system. The final concentration of DMSO in the injected solution should be kept to a minimum to avoid toxicity.
-
Control the Rate of Addition: When preparing the final formulation, add the aqueous phase to the organic phase (containing the dissolved this compound) slowly and with constant mixing. This can prevent the compound from crashing out of solution.
-
Consider Alternative Formulation Strategies: If precipitation persists, you may need to explore more advanced formulation techniques for poorly soluble drugs, such as using cyclodextrins or lipid-based formulations. However, these will require significant development and validation.
Q4: What is the maximum tolerated concentration of DMSO for intravenous injection in mice?
While there is no universally agreed-upon maximum, studies and general guidelines suggest that the concentration of DMSO in the final intravenous formulation should be kept as low as possible. For single injections, some studies have used up to 10% DMSO in the final formulation, but it is generally recommended to stay below this, ideally in the 1-5% range, to minimize the risk of hemolysis and other adverse effects. For repeated injections, the cumulative dose of DMSO should be carefully considered. Always include a vehicle-only control group in your experiments to account for any effects of the solvent.
Q5: Are there any reported adverse effects of this compound in animal studies?
Published in vivo studies in rodents and even in healthy human volunteers have reported no significant adverse effects of this compound administration.[10][11] However, it is crucial for researchers to conduct their own safety assessments within the context of their specific animal models and experimental conditions. This should include monitoring for signs of distress, changes in body weight, and any behavioral abnormalities. A vehicle-only control group is essential to differentiate any compound-specific effects from those of the delivery vehicle.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound based on available information.
Table 1: this compound Solubility and Stability
| Parameter | Value | Source |
| Solubility | Soluble in DMSO | General knowledge for small molecules |
| Poorly soluble in aqueous solutions | Inferred from formulation strategies | |
| Stability | Store stock solutions at -20°C or -80°C. | General laboratory practice |
| Stability in diluted aqueous formulations for in vivo use should be determined empirically. It is recommended to prepare fresh dilutions for each experiment. | Best practice recommendation |
Table 2: Reported In Vivo Dosages of this compound in Animal Models
| Animal Model | Route of Administration | Dosage Range | Efficacy Readout | Reference Study (if available) |
| Mouse (Endotoxin Shock) | Intravenous (IV) | 0.3 - 10 mg/kg | Inhibition of mortality, decreased plasma TNF-α | Not specified in provided context |
| Rat (Acid Aspiration Lung Injury) | Intravenous (IV) Infusion | 30 or 75 mg/kg/h | Reduction in inflammatory markers in BAL fluid | Not specified in provided context |
| Mouse (Acute Myeloid Leukemia Xenograft) | Osmotic Minipump | Not specified in provided context | Prolonged survival, reduced human cytokine levels | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Injection in Mice (Example)
This protocol is a general guideline based on common practices for formulating poorly soluble compounds for intravenous administration in mice. It is essential to validate this protocol for your specific experimental needs and to consult with your institution's animal care and use committee.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile, low-protein binding microcentrifuge tubes and syringes
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound in a minimal volume of DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL). Ensure the powder is completely dissolved by vortexing.
-
-
Prepare the Vehicle:
-
In a separate sterile tube, prepare the co-solvent vehicle. A common vehicle for intravenous injection in mice is a mixture of PEG400 and saline. For example, a vehicle could be composed of 10% DMSO, 40% PEG400, and 50% saline.
-
Important: The final concentration of DMSO in the injected volume should be carefully calculated and kept as low as possible.
-
-
Prepare the Final Formulation:
-
Slowly add the this compound stock solution to the vehicle while vortexing.
-
For example, to achieve a final concentration of 1 mg/mL in a vehicle of 10% DMSO, 40% PEG400, and 50% saline, you would add 1 part of a 10 mg/mL this compound in DMSO stock to 9 parts of a vehicle containing 44.4% PEG400 and 55.6% saline.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to adjust the ratio of the co-solvents or the final concentration of the drug.
-
-
Administration:
-
Administer the final formulation to the mice via the desired intravenous route (e.g., tail vein injection).
-
The injection volume should be appropriate for the size of the animal (typically 5-10 mL/kg for mice).
-
Always include a vehicle control group that receives the same formulation without this compound.
-
Protocol 2: Preparation and Implantation of Osmotic Minipumps for Continuous Delivery of this compound in Mice (Example)
This protocol provides a general outline for using osmotic minipumps. Always refer to the manufacturer's specific instructions for the model of osmotic pump you are using.
Materials:
-
This compound powder
-
A suitable solvent that is compatible with the osmotic pump materials (e.g., DMSO, PEG400). Check the manufacturer's guidelines for solvent compatibility.
-
Sterile saline (if required for dilution)
-
Osmotic minipumps and filling tubes
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Surgical instruments for implantation
Procedure:
-
Prepare the this compound Solution:
-
Based on the desired daily dose and the pumping rate and duration of the osmotic pump, calculate the required concentration of this compound in the solution.
-
Dissolve the this compound in a suitable solvent to the calculated concentration. Ensure complete dissolution. The viscosity of the solution should be within the limits specified by the pump manufacturer.
-
-
Fill the Osmotic Pumps:
-
Following the manufacturer's instructions, use a sterile filling tube and syringe to slowly fill each osmotic pump with the this compound solution. Avoid introducing air bubbles.
-
-
Prime the Pumps (if required):
-
Some osmotic pump models require a priming period in sterile saline at 37°C to ensure immediate and consistent delivery upon implantation. Refer to the manufacturer's protocol.
-
-
Surgical Implantation:
-
Anesthetize the mouse according to your institution's approved protocol.
-
Surgically implant the osmotic pump, typically in the subcutaneous space on the back or in the peritoneal cavity.
-
Close the incision with sutures or wound clips.
-
Provide appropriate post-operative care, including analgesia.
-
-
Monitoring:
-
Monitor the animals daily for any signs of adverse reactions at the implantation site or systemic effects.
-
Visualizations
Caption: this compound's Mechanism of Action
Caption: General Experimental Workflow
Caption: Troubleshooting Decision Tree
References
- 1. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documentsdelivered.com [documentsdelivered.com]
- 7. This compound, a multiple cytokine production inhibitor, induces apoptosis accompanied by an increase in p21waf1/cip1 in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer compound this compound reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: JTE-607 Prodrug Conversion
Welcome to the technical support center for JTE-607. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling and troubleshooting the conversion of the prodrug this compound to its active form, Compound 2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound activation?
This compound is a prodrug that is metabolically converted to its pharmacologically active form, an acid referred to as Compound 2. This conversion is primarily mediated by the cellular enzyme Carboxylesterase 1 (CES1) through ester hydrolysis.[1][2][3] The active Compound 2 then targets and inhibits Cleavage and Polyadenylation Specificity Factor 73 (CPSF73, also known as CPSF3), an endonuclease crucial for pre-mRNA 3'-end processing.[1][2]
Q2: What factors influence the conversion rate of this compound?
The conversion of this compound to Compound 2 is dependent on the activity of Carboxylesterase 1 (CES1). Several factors can influence CES1 activity, including:
-
Genetic Polymorphisms: Variations in the CES1 gene can lead to altered enzyme activity.[4]
-
Enzyme Inhibition: Certain compounds can inhibit CES1 activity. For example, some antihyperlipidemic drugs like simvastatin and fenofibrate, as well as some antipsychotics and antidepressants, have been shown to inhibit CES1.[5][6] Ethanol is also a known potent inhibitor of CES1.[4]
-
pH: Carboxylesterases generally exhibit optimal activity in a neutral to slightly alkaline pH range, typically between 7.0 and 8.0.[5][7][8]
-
Temperature: Like most enzymes, CES1 activity is temperature-dependent, with an optimal temperature generally around 37°C for mammalian enzymes.
Q3: How can I measure the conversion of this compound to Compound 2?
The most common and accurate method for quantifying the conversion of this compound to Compound 2 is through Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique allows for the separation and specific detection of both the prodrug and its active metabolite, enabling precise measurement of their respective concentrations over time.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound in an In Vitro Assay
| Possible Cause | Troubleshooting Step |
| Inactive CES1 Enzyme | Ensure the recombinant CES1 or cell lysate used is active. If possible, test with a known CES1 substrate. Store enzyme preparations at the recommended temperature (-80°C for long-term). |
| Suboptimal Reaction Conditions | Verify that the reaction buffer pH is within the optimal range for CES1 (pH 7.0-8.0).[5][7][8] Ensure the incubation temperature is optimal (typically 37°C). |
| Presence of Inhibitors | Check all components of the reaction mixture for potential CES1 inhibitors. Common inhibitors include certain surfactants (e.g., SLS, Tween 20) and some therapeutic agents.[6][9] |
| Incorrect Substrate Concentration | Ensure the concentration of this compound is appropriate for the amount of enzyme used. Very high substrate concentrations can sometimes lead to substrate inhibition with some enzymes.[2] |
| Degradation of this compound | While generally stable, ensure the stock solution of this compound has been stored correctly to prevent degradation. |
Issue 2: High Variability in Conversion Rates Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting errors.[10] |
| Variable Enzyme Activity | If using cell lysates, ensure consistent cell culture and lysis procedures. Passage number and cell density can affect enzyme expression. |
| Temperature Fluctuations | Use a calibrated incubator or water bath to ensure a consistent reaction temperature. |
| Inconsistent Incubation Times | Use a precise timer for all incubations. |
| Sample Processing Variability | Standardize the quenching and extraction procedures for LC-MS/MS analysis to ensure consistent recovery of analytes. |
Experimental Protocols
Protocol 1: In Vitro Conversion of this compound using Human Liver S9 Fractions
This protocol describes a method to assess the conversion of this compound to Compound 2 using human liver S9 fractions, which are a rich source of CES1.
Materials:
-
This compound
-
Human Liver S9 Fractions
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile
-
Internal Standard (e.g., a structurally similar, stable isotope-labeled compound)
-
Incubator/Water Bath (37°C)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:
-
0.1 M Phosphate Buffer (pH 7.4)
-
Human Liver S9 Fractions (final protein concentration of ~0.1-0.5 mg/mL)
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add this compound from the stock solution to the pre-incubated mixture to achieve the desired final concentration (e.g., 1-10 µM). The final DMSO concentration should be kept low (<1%) to avoid inhibiting the enzyme.
-
Incubation: Incubate the reaction at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: Stop the reaction by adding a 2 to 4-fold volume of ice-cold acetonitrile containing the internal standard to each aliquot.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis to quantify the concentrations of this compound and Compound 2.
Protocol 2: LC-MS/MS Quantification of this compound and Compound 2
This is a general guideline for developing an LC-MS/MS method. Specific parameters will need to be optimized for your instrument.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from low to high organic phase (Mobile Phase B) will be necessary to separate this compound and the more polar Compound 2.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode for this compound and negative mode for Compound 2 (due to the carboxylic acid). Method development should test both polarities.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.
-
MRM Transitions:
-
Determine the precursor ion (m/z) for this compound and Compound 2 by infusion into the mass spectrometer.
-
Fragment the precursor ions and identify the most abundant and stable product ions to establish the MRM transitions.
-
-
Calibration Curve: Prepare a standard curve for both this compound and Compound 2 in the same matrix as the samples (e.g., quenched reaction buffer) to ensure accurate quantification.
Visualizations
Caption: Experimental workflow for in vitro this compound conversion assay.
Caption: Signaling pathway showing this compound activation and inhibition of CPSF73.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of carboxylesterase activity of THP1 monocytes/macrophages and recombinant human carboxylesterase 1 by oxysterols and fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extremely Stable and Versatile Carboxylesterase from a Hyperthermophilic Archaeon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Insights into the Low pH Adaptation of a Unique Carboxylesterase from Ferroplasma: ALTERING THE pH OPTIMA OF TWO CARBOXYLESTERASES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Evaluation of the Inhibitory Potential of Pharmaceutical Excipients on Human Carboxylesterase 1A and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
Minimizing JTE-607 toxicity in non-cancerous cells
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using JTE-607, with a focus on understanding and minimizing potential toxicity in non-cancerous cells.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action for this compound?
A1: this compound is a prodrug that is metabolically activated within the cell. The cellular enzyme carboxylesterase 1 (CES1) hydrolyzes this compound into its active form, referred to as Compound 2.[1][2] This active compound directly targets and inhibits Cleavage and Polyadenylation Specificity Factor Subunit 3 (CPSF3, also known as CPSF73).[3][4] CPSF3 is a critical RNA endonuclease responsible for the 3'-end processing of messenger RNA precursors (pre-mRNAs).[3][4] By inhibiting CPSF3, this compound causes an accumulation of unprocessed pre-mRNAs, disrupting gene expression.[3][4]
References
- 1. The anti-cancer compound this compound reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
JTE-607 Technical Support Center: Protocols and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing JTE-607 in various cell lines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of pre-messenger RNA (pre-mRNA) 3'-end processing. It is a prodrug that is intracellularly converted to its active form, Compound 2.[1][2][3][4] Compound 2 specifically targets and inhibits CPSF73 (Cleavage and Polyadenylation Specificity Factor 73), also known as CPSF3, an endonuclease that is a critical component of the cleavage and polyadenylation (CPA) complex.[1][4][5][6] By inhibiting CPSF73, this compound disrupts the normal 3'-end processing of pre-mRNAs, leading to transcriptional read-through and altered gene expression.[7][8] This inhibitory effect is sequence-specific, meaning the sensitivity of a particular gene to this compound is determined by the nucleotide sequence flanking the cleavage site of its pre-mRNA.[1][2][3][9]
Q2: In which solvent should I dissolve this compound and how should I store it?
This compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO. One supplier suggests a solubility of up to 418.51 mM in DMSO with the aid of ultrasound. It is also soluble in water at 20 mg/mL (33.48 mM) with ultrasonication and warming to 60°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month.
Q3: How do I prepare this compound for cell culture experiments?
To avoid precipitation, it is best to dilute the DMSO stock solution directly into the cell culture medium at the final desired concentration. The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
Q1: I am not observing any effect of this compound on my cells. What could be the reason?
There are several potential reasons for a lack of effect:
-
Cell Line Insensitivity: The sensitivity of cell lines to this compound can vary significantly. This variability may be due to differences in the expression of the activating enzyme CES1, which converts the this compound prodrug to its active form, Compound 2.[2][3] Additionally, the specific gene expression profile of your cell line might not include genes that are highly sensitive to CPSF73 inhibition.
-
Suboptimal Concentration: The effective concentration of this compound can differ between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Incorrect Drug Handling: Ensure that the this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Low Proliferation Rate: Some studies suggest that the sensitivity to this compound is associated with the cell proliferation rate, with more rapidly proliferating cells being more sensitive.[8]
Q2: I am observing high levels of cytotoxicity even at low concentrations of this compound. What should I do?
-
Determine the IC50: Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line. This will help you to select appropriate concentrations for your experiments that are not overtly toxic.
-
Reduce Incubation Time: The duration of exposure to this compound can significantly impact cell viability. Consider reducing the incubation time.
-
Check Vehicle Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture is not causing the observed toxicity.
Q3: My results are not consistent across experiments. What are the possible reasons?
-
Cell Passage Number: Use cells with a consistent and low passage number, as cellular characteristics can change over time in culture.
-
Cell Density: Ensure that you are seeding the same number of cells for each experiment, as cell density can influence the response to treatment.
-
Reagent Variability: Use the same batches of reagents, including cell culture medium and serum, to minimize variability.
-
Drug Preparation: Prepare fresh dilutions of this compound from the stock solution for each experiment to ensure consistent potency.
Experimental Protocols
General Protocol for Treating Adherent Cell Lines with this compound
-
Cell Seeding: Seed the desired number of cells in a multi-well plate and allow them to adhere overnight in a CO2 incubator at 37°C.
-
This compound Preparation: Prepare a fresh dilution of the this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 24, or 48 hours).
-
Analysis: After incubation, proceed with the desired downstream analysis, such as cell viability assays, RNA extraction for gene expression analysis, or protein extraction for western blotting.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 100 µM) and a vehicle control for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Reported Effective Concentrations and IC50 Values of this compound in Different Cell Lines
| Cell Line | Cell Type | Assay | Concentration/IC50 | Incubation Time | Reference |
| Human PBMCs | Peripheral Blood Mononuclear Cells | Cytokine Inhibition (TNF-α, IL-1β, IL-6, IL-8, IL-10) | ~10 nM (IC50) | Not Specified | [5] |
| HeLa | Human Cervical Carcinoma | Gene Expression Analysis | 1 µM and 10 µM | 8 hours | |
| HepG2 | Human Hepatocellular Carcinoma | Gene Expression Analysis | 1 µM and 10 µM | 8 hours | |
| Panc1 | Human Pancreatic Cancer | Cytotoxicity | 2.163 µM (IC50) | Not Specified | [8] |
| MiaPaCa2 | Human Pancreatic Cancer | Proliferation Assay | Dose-dependent inhibition | Time-dependent | [8] |
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound treatment.
Caption: Troubleshooting logic for unexpected this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. The anti-cancer compound this compound reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer compound this compound reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]
- 9. Elevated pre-mRNA 3′ end processing activity in cancer cells renders vulnerability to inhibition of cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
JTE-607 in the Landscape of CPSF3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JTE-607 with other inhibitors of the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), a critical enzyme in pre-mRNA processing. By presenting key experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to be an objective resource for researchers in oncology and related fields.
Introduction to CPSF3 and Its Inhibition
Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), also known as CPSF73, is the endonuclease responsible for the cleavage of pre-messenger RNA (pre-mRNA) transcripts. This process is a crucial step in the maturation of most eukaryotic mRNAs, preceding the addition of a poly(A) tail. The poly(A) tail is vital for mRNA stability, nuclear export, and translation efficiency. Given its essential role in gene expression, CPSF3 has emerged as a promising target for therapeutic intervention, particularly in diseases characterized by uncontrolled cell proliferation, such as cancer.[1][2][3]
This compound is a small molecule inhibitor that has been identified as a potent disruptor of CPSF3 activity. It functions as a prodrug, which is intracellularly converted to its active form, an ester hydrolysis metabolite referred to as Compound 2.[4][5] This active metabolite directly binds to and inhibits the endonuclease function of CPSF3.[4][6] The inhibition of CPSF3 by this compound leads to a failure in pre-mRNA cleavage, resulting in transcriptional readthrough, accumulation of unprocessed pre-mRNAs, and ultimately, cell cycle arrest and apoptosis in sensitive cancer cell lines.[7][8][9]
Comparative Analysis of CPSF3 Inhibitors
While this compound is a key tool compound for studying CPSF3 inhibition, other classes of inhibitors have been developed, most notably those based on a benzoxaborole scaffold. The following tables summarize the available quantitative data comparing the efficacy of this compound with other CPSF3 inhibitors.
In Vitro Efficacy: Pre-mRNA Cleavage Assay
The in vitro pre-mRNA cleavage assay directly measures the enzymatic activity of CPSF3. In this assay, a radiolabeled or fluorescently tagged pre-mRNA substrate is incubated with a source of the CPSF complex (e.g., HeLa cell nuclear extract) in the presence of the inhibitor. The inhibition of cleavage is then quantified.
| Inhibitor | Target | Assay System | IC50 / % Inhibition | Reference |
| This compound (Active Form - Compound 2) | Human CPSF3 | In vitro cleavage with HeLa nuclear extract (L3 pre-mRNA substrate) | IC50: 0.8 µM | [6] |
| This compound (Active Form - Compound 2) | Human CPSF3 | In vitro cleavage with HeLa nuclear extract (SVL pre-mRNA substrate) | IC50: 100.2 µM | [6] |
| Benzoxaborole Analog 1 | Human CPSF3 | In vitro cleavage | 96% inhibition at 0.2 mM | [10] |
| This compound (Active Form - Compound 7) | Human CPSF3 | In vitro cleavage | 17% inhibition at 0.2 mM | [10] |
Note: The difference in IC50 values for this compound's active form against different pre-mRNA substrates highlights the sequence-specific nature of its inhibitory activity.[5][6]
Cellular Potency: Cell Viability Assays
Cell viability assays, such as the MTT or MTS assay, measure the cytotoxic effects of the inhibitors on cancer cell lines. The half-maximal inhibitory concentration (IC50) represents the concentration of the drug that is required for 50% inhibition of cell growth.
| Inhibitor | Cell Line | Assay Type | IC50 | Reference |
| This compound | 22Rv1 (Prostate Cancer) | Cell Viability | < 5 µM | [7] |
| This compound | LNCaP (Prostate Cancer) | Cell Viability | > 25 µM | [7] |
| This compound | Pancreatic Ductal Adenocarcinoma (PDAC) cell lines (MiaPaCa2, Panc1, Suit2, BxPC3) | Cell Viability | ~10-20 µM | [8][11] |
| This compound | Immortalized control pancreatic cells (HPNE, HPDE) | Cell Viability | > 60 µM | [8][11] |
| Benzoxaborole Analog 1 | HeLa (Cervical Cancer) | Cytotoxicity | IC50: 0.858 µM | [10] |
| Benzoxaborole Analog 2 | HeLa (Cervical Cancer) | Cytotoxicity | IC50: 1.05 µM | [10] |
| HQY426 (Benzoxaborole-based) | Various Ovarian Cancer Cell Lines | Antiproliferative | Potent effects | [12] |
Note: The cellular potency of this compound is dependent on the intracellular conversion to its active form by carboxylesterases (CES).[10] Cell lines with low CES activity may exhibit resistance to this compound.
Experimental Protocols
In Vitro Pre-mRNA Cleavage Assay
This protocol is a synthesized methodology based on descriptions from multiple sources.[6][10]
1. Preparation of Nuclear Extract:
-
HeLa cell nuclear extracts are prepared using standard protocols to serve as a source of the CPSF complex and other necessary processing factors.
2. In Vitro Transcription of Pre-mRNA Substrate:
-
A pre-mRNA substrate containing a known polyadenylation signal (e.g., adenovirus L3 or SV40 late) is transcribed in vitro from a linearized DNA template using T7 RNA polymerase.
-
The transcription reaction includes a radiolabeled nucleotide (e.g., [α-³²P]UTP) or a fluorescent tag for detection.
-
The full-length pre-mRNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE).
3. Cleavage Reaction:
-
The cleavage reaction is assembled in a buffer containing:
-
20 mM HEPES-KOH, pH 7.9
-
10% Glycerol
-
1 mM DTT
-
0.1 mM EDTA
-
20 mM Creatine Phosphate
-
0.5 mM MgCl₂
-
3% Polyvinyl alcohol
-
-
Add HeLa nuclear extract (typically 30-50% of the final reaction volume).
-
Add the radiolabeled or fluorescently labeled pre-mRNA substrate (final concentration ~1-5 nM).
-
Add the CPSF3 inhibitor (e.g., this compound active form or benzoxaborole) at various concentrations. A DMSO control is run in parallel.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
4. Analysis of Cleavage Products:
-
The reaction is stopped by the addition of a stop buffer containing proteinase K.
-
The RNA is extracted using phenol:chloroform and precipitated with ethanol.
-
The RNA products are resolved on a denaturing polyacrylamide gel.
-
The gel is exposed to a phosphor screen or imaged for fluorescence.
-
The percentage of cleaved product is quantified using densitometry software. The IC50 is calculated from the dose-response curve.
Cell Viability (MTT) Assay
This protocol is a standard procedure for assessing the cytotoxic effects of compounds on cultured cells.
1. Cell Seeding:
-
Harvest and count the desired cancer cell line.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the CPSF3 inhibitors (this compound, etc.) in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors at different concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 is calculated.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of CPSF3-mediated pre-mRNA processing and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for comparing the efficacy of CPSF3 inhibitors.
Conclusion
This compound is a valuable chemical probe for studying the biological consequences of CPSF3 inhibition. Its mechanism as a prodrug that requires intracellular activation adds a layer of complexity to its cellular activity, which can lead to cell-type-specific effects. The available data suggests that benzoxaborole-based inhibitors may offer higher potency in direct enzymatic assays.[10] However, the sequence-dependent inhibition by this compound's active form suggests a nuanced mechanism of action that could be exploited for therapeutic benefit in specific cancer contexts.[6][13] Further head-to-head comparisons with a broader range of CPSF3 inhibitors, including detailed structure-activity relationship studies, will be crucial for the development of next-generation therapeutics targeting the pre-mRNA processing machinery.
References
- 1. uniprot.org [uniprot.org]
- 2. genecards.org [genecards.org]
- 3. CPSF3 cleavage and polyadenylation specific factor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. The anti-cancer compound this compound reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Therapeutic targeting of CPSF3-dependent transcriptional termination in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer compound this compound reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]
JTE-607: A Comparative Analysis of its Efficacy Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTE-607, a small molecule inhibitor, has emerged as a compound of interest in oncology research due to its unique mechanism of action targeting the pre-mRNA processing machinery. Initially identified as a multi-cytokine inhibitor, its anti-cancer properties have been investigated in various malignancies. This guide provides a comparative overview of this compound's efficacy in different cancer types, supported by available preclinical data. We will delve into its mechanism of action, compare its potency across various cancer cell lines, and discuss current alternative therapeutic strategies for the cancers where this compound has shown promise.
Mechanism of Action: Targeting Pre-mRNA Processing
This compound is a prodrug that, upon entering the cell, is hydrolyzed to its active form, Compound 2. This active compound directly targets and inhibits the Cleavage and Polyadenylation Specificity Factor 73 (CPSF73), an essential endonuclease involved in the 3'-end processing of pre-mRNAs.[1][2][3] The inhibition of CPSF73 is sequence-specific, which may explain the differential sensitivity observed across various cancer types.[3]
By inhibiting CPSF73, this compound disrupts the normal cleavage and polyadenylation of pre-mRNAs, leading to transcriptional readthrough, accumulation of unprocessed pre-mRNAs, and altered gene expression.[2][4] This disruption can trigger cell cycle arrest, apoptosis, and inhibition of cell proliferation in susceptible cancer cells.[5]
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. The anti-cancer compound this compound reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Cutting Edge: Regulation and Therapeutic Potential of the mRNA 3’ End Nuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a multiple cytokine production inhibitor, induces apoptosis accompanied by an increase in p21waf1/cip1 in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
JTE-607 in Patient-Derived Xenograft Models: A Comparative Analysis for Pancreatic Cancer and Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the investigational drug JTE-607 with standard-of-care therapies in patient-derived xenograft (PDX) models of pancreatic cancer and acute myeloid leukemia (AML).
This compound is a small molecule prodrug that, once metabolized to its active form, inhibits cleavage and polyadenylation specificity factor 73 (CPSF73). This enzyme is critical for the 3'-end processing of pre-messenger RNAs (pre-mRNAs). By inhibiting CPSF73, this compound disrupts the production of multiple cytokines and demonstrates sequence-specific anti-cancer activity. It has shown promise in preclinical studies for its efficacy against hematologic malignancies like AML and Ewing's sarcoma, as well as solid tumors such as pancreatic and hepatocellular carcinoma.
This guide summarizes the available quantitative data, details experimental protocols, and provides visual diagrams of the associated signaling pathways and experimental workflows to offer a clear comparison of this compound's performance against current therapeutic alternatives.
Performance in Pancreatic Cancer PDX Models
While direct quantitative data for this compound in pancreatic cancer PDX models is not extensively available in the public domain, in vitro studies have demonstrated its potential. This compound has shown inhibitory effects on pancreatic ductal adenocarcinoma (PDAC) cell lines, with sensitivity correlating with the proliferation rate of the cells. For comparison, this section presents data on the standard-of-care chemotherapy for pancreatic cancer, gemcitabine, in PDX models.
| Drug | PDX Model Details | Dosage/Schedule | Tumor Growth Inhibition (TGI) | Source |
| This compound | Pancreatic Cancer Cell Lines (in vitro) | Varies (IC50 values reported) | Panc1 IC50 = 2.163 μM | [1] |
| Gemcitabine | 66 Pancreatic Cancer PDX Models | 3-week treatment | TGI ranging from -16.2% to 170.06% | [2] |
| Gemcitabine | Pancreatic Cancer PDX Models | 100 mg/kg, once or twice weekly | Significant tumor growth suppression | [3] |
Note: The lack of publicly available, direct comparative studies of this compound and gemcitabine in the same pancreatic cancer PDX models necessitates a cautious interpretation of the data. The provided TGI for gemcitabine showcases the variability in response across different patient-derived tumors.
Performance in Acute Myeloid Leukemia (AML) PDX Models
Preclinical studies have indicated that this compound prolongs the survival of mice in xenograft models of AML. For a comparative perspective, this section includes data on venetoclax, a BCL-2 inhibitor that is a standard component of therapy for many AML patients.
| Drug | PDX/Clinical Model Details | Dosage/Schedule | Efficacy Endpoint | Result | Source |
| This compound | SCID mouse xenograft with AML cells | Continuous infusion via osmotic pumps | Survival | Significantly prolonged survival compared to control | [4] |
| Venetoclax (with Azacitidine) | Newly diagnosed unfit AML patients (Clinical Trial) | Standard dosing | Composite Complete Remission (CRc) Rate | 63.3% | [5] |
| Venetoclax (with Low-Dose Cytarabine) | Newly diagnosed unfit AML patients (Clinical Trial) | Standard dosing | Composite Complete Remission (CRc) Rate | 90% | [5] |
| Venetoclax (with Azacitidine) | Newly diagnosed unfit AML patients (Real-world data) | Standard dosing | Median Overall Survival (mOS) | 11.5 months | [6] |
| Venetoclax | AML PDX models | Varies | Remission | 3 out of 6 models showed remission after 4 weeks | [7] |
Note: The data for venetoclax is a mix of clinical trial results and preclinical PDX model outcomes, reflecting its established role in AML treatment. The this compound data, while promising, is from a non-PDX xenograft model and lacks the detailed quantitative endpoints available for venetoclax.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
References
- 1. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Venetoclax with Hypomethylating Agents in Newly Diagnosed Acute Myeloid Leukemia: A Systematic Review and Meta-Analysis of Survival Data from Real-World Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P414: PATIENT-DERIVED XENOGRAFT MODELS ARE THE LEADING STRATEGY TO IDENTIFY NEW AGENTS FOR PEDIATRIC ACUTE MYELOID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
JTE-607 vs. Genetic Knockdown of CPSF3: A Comparative Guide
Introduction
The regulation of gene expression is a cornerstone of cellular function, and post-transcriptional modifications play a pivotal role in this intricate process. One such critical modification is the 3'-end processing of messenger RNA (mRNA) precursors, a step essential for the stability, export, and translation of mRNA.[1] At the heart of this machinery lies the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, with its catalytic subunit CPSF3 (also known as CPSF-73) acting as the endonuclease responsible for cleaving pre-mRNA.[2][3][4]
Given its fundamental role, CPSF3 has emerged as a compelling therapeutic target, particularly in oncology.[1] Researchers employ two primary methods to probe the function of CPSF3 and exploit its therapeutic potential: the small molecule inhibitor JTE-607 and genetic knockdown techniques such as siRNA and shRNA. This compound is a prodrug that, once metabolized, directly inhibits the enzymatic activity of CPSF3.[5][6] In contrast, genetic knockdown reduces the overall cellular concentration of the CPSF3 protein.
This guide provides an objective comparison of these two methodologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific research questions.
Mechanism of Action: A Tale of Two Approaches
While both this compound and genetic knockdown target CPSF3, their mechanisms of action and the resulting biological consequences have important distinctions.
This compound: This small molecule is a prodrug that is hydrolyzed into its active form, Compound 2, upon entering a cell.[7][8][9] Compound 2 then directly binds to the active site of the CPSF3 endonuclease, inhibiting its ability to cleave pre-mRNA.[5][10][11] A crucial finding is that this inhibition is not uniform across all transcripts. Instead, this compound exhibits a sequence-specific effect, with the nucleotide sequence flanking the cleavage site being a major determinant of a transcript's sensitivity to the drug.[7][8][10][12]
Genetic Knockdown of CPSF3: This approach utilizes RNA interference (RNAi) technology, typically through small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), to degrade CPSF3 mRNA. This leads to a global depletion of the CPSF3 protein within the cell. Unlike the acute and specific enzymatic inhibition by this compound, genetic knockdown results in a slower, more sustained reduction of the target protein. This can, in some instances, allow for the activation of compensatory cellular mechanisms.
Comparative Data Presentation
The following tables summarize the quantitative effects of this compound and CPSF3 knockdown on various cellular and molecular parameters as reported in the literature.
Table 1: Effects on mRNA Processing and Gene Expression
| Parameter | This compound | Genetic Knockdown of CPSF3 | Cell Type/Context |
| Alternative Polyadenylation (APA) | Induces significant APA changes in 921 genes, with 92% shifting from a proximal to a distal poly(A) site (3' UTR lengthening).[7][8] | In Pancreatic Ductal Adenocarcinoma (PDAC) cells, leads to 3'-UTR lengthening in some genes and shortening in others.[13] | HepG2 cells[7][8], PDAC cells[13] |
| Transcription Termination | Induces global transcription termination defects (readthrough).[7] | Can result in widespread transcriptional readthrough.[14] | HepG2 cells[7], Ovarian cancer cells[14] |
| Differentially Expressed Genes | In HeLa and HepG2 cells, treatment with 10 µM this compound resulted in widespread gene expression changes.[15] | In PDAC cells, knockdown resulted in 376 significantly upregulated and 98 significantly downregulated genes.[13] | HeLa, HepG2, and PDAC cells[13][15] |
| Histone Gene Expression | Significantly downregulates numerous histone genes in PDAC cells.[16] | Did not affect histone gene expression in the same PDAC cell line model.[16] | PDAC cells[16] |
Table 2: Cellular Phenotypes
| Parameter | This compound | Genetic Knockdown of CPSF3 | Cell Type/Context |
| Cell Proliferation | Attenuates proliferation of PDAC cells but not immortalized control cells.[16][17] IC50 values in sensitive HCC cells (Huh7, HepG2) are 0.53 µM and 0.14 µM, respectively.[18] | Blocks PDAC cell proliferation and colony formation in vitro and tumor growth in vivo.[13][16][19] | PDAC cells[13][16][19], Hepatocellular Carcinoma (HCC) cells[18] |
| Cell Cycle | Arrests PDAC cells in the S-phase of the cell cycle.[16][19] | Induces cell cycle arrest in PDAC cells, though the pattern may differ from this compound.[16][20] | PDAC cells[16][19][20] |
| Inflammatory Cytokine Production | Inhibits production of TNF-α, IL-1β, IL-6, IL-8, and IL-10 with IC50s of ~10 nM.[21] | Suppresses the expression of inflammatory cytokines, similar to this compound.[5][6] | Human Peripheral Blood Mononuclear Cells (PBMCs)[5][6][21] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of common protocols used in the study of this compound and CPSF3 knockdown.
This compound Treatment
-
Cell Culture: Cells (e.g., HepG2, Panc1, MiaPaCa2) are cultured in appropriate media and conditions.
-
Compound Preparation: this compound (Tocris or other suppliers) is dissolved in a suitable solvent, typically DMSO, to create a stock solution.
-
Treatment: The this compound stock solution is diluted in cell culture media to the desired final concentration (e.g., 1 µM to 20 µM).[7] Cells are then incubated with the this compound-containing media for a specified duration (e.g., 4 to 72 hours), depending on the assay.[7][18]
-
Control: A vehicle control (e.g., DMSO alone) is run in parallel to account for any solvent effects.
Genetic Knockdown of CPSF3
-
Reagent Design: siRNAs or shRNAs targeting the CPSF3 mRNA are designed and synthesized. Non-targeting control (NTC) sequences are used as a negative control.
-
Delivery Method:
-
Transient (siRNA): Cells are transfected with siRNAs using lipid-based transfection reagents (e.g., Lipofectamine).
-
Stable (shRNA): Lentiviral or retroviral particles carrying the shRNA construct are produced and used to transduce the target cells.
-
-
Selection (for stable knockdown): Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) if the vector contains a resistance marker.[18]
-
Verification of Knockdown: The efficiency of CPSF3 knockdown is confirmed at both the mRNA and protein levels using:
Key Downstream Assays
-
RNA-Sequencing (RNA-Seq): Total RNA is extracted from treated and control cells, followed by library preparation (e.g., rRNA depletion) and high-throughput sequencing.[16][23] Bioinformatic analysis is then performed to identify differentially expressed genes and altered APA events.
-
Cell Viability Assay (e.g., CCK8): Cells are seeded in 96-well plates and treated as described. At the end of the treatment period, a reagent such as CCK8 is added, and the absorbance is measured to determine the relative number of viable cells.[18]
-
Cell Cycle Analysis: Cells are harvested, fixed (e.g., in ethanol), and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content per cell is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[20]
Visualizing Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental designs involved.
Caption: Mechanism of CPSF3 inhibition by this compound and genetic knockdown.
Caption: Experimental workflow for comparing this compound and CPSF3 knockdown.
Caption: Downstream consequences of targeting CPSF3.
Discussion: Key Differences and Complementary Uses
The choice between using this compound and genetic knockdown depends on the specific biological question being addressed.
-
Kinetics and Reversibility: this compound provides acute and reversible inhibition of CPSF3's enzymatic function. This is ideal for studying the immediate cellular responses to the loss of CPSF3 activity. In contrast, genetic knockdown is a slower process and is often not easily reversible, making it more suitable for studying the long-term consequences of CPSF3 depletion.
-
Specificity of Effect: A striking difference lies in their specificity. This compound's inhibition is sequence-dependent, meaning it preferentially affects a subset of transcripts.[7][12] Genetic knockdown, by reducing the total amount of CPSF3 protein, is expected to have a more global impact on all CPSF3-dependent processing events, although cellular priorities may still influence which transcripts are most affected. This is highlighted by the differential effect on histone mRNA processing, which is significantly impaired by this compound but not by CPSF3 knockdown in PDAC cells.[16]
-
Therapeutic vs. Research Tool: this compound is a drug candidate that has been tested in healthy volunteers and found to be safe.[16] Its potential for rapid action makes it a viable therapeutic strategy. Genetic knockdown, while a powerful research tool, is more challenging to implement therapeutically.
-
Potential for Off-Target Effects: Both methods have the potential for off-target effects. Small molecule inhibitors can sometimes bind to unintended proteins. RNAi reagents can occasionally affect the expression of genes with similar sequences to the target. Therefore, appropriate controls and validation experiments are essential for both approaches.
Conclusion
Both this compound and genetic knockdown are invaluable tools for dissecting the role of CPSF3 in cellular biology and disease. They are not mutually exclusive but rather complementary approaches that offer different insights into the function of this critical mRNA processing factor.
-
This compound is the preferred tool for studying the acute, sequence-specific consequences of inhibiting CPSF3's catalytic activity and serves as a promising lead for therapeutic development. Its distinct ability to disrupt histone processing provides a unique mechanism for inducing S-phase arrest in cancer cells.[16][19]
-
Genetic knockdown is ideal for investigating the cellular consequences of sustained CPSF3 depletion and for validating CPSF3 as a target in specific disease models.[13]
By understanding the distinct mechanisms, advantages, and limitations of each method, researchers can design more robust experiments and accelerate the translation of basic biological insights into novel therapeutic strategies for diseases such as cancer.
References
- 1. What are CPSF3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CPSF3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. Gene - CPSF3 [maayanlab.cloud]
- 4. CPSF3 is a promising prognostic biomarker and predicts recurrence of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-cancer compound this compound reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. The anticancer compound this compound reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Anticancer compound this compound reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. CPSF3 Promotes Pre-mRNA Splicing and Prevents CircRNA Cyclization in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. medchemexpress.com [medchemexpress.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling JTE-607
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for JTE-607, a cytokine synthesis inhibitor. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute oral toxicity (Category 4) [1]
-
Skin corrosion/irritation (Category 2) [1]
-
Serious eye damage/eye irritation (Category 2A) [1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1]
The signal word for this compound is Warning .[1]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE) and Handling
Proper PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[1] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[1] |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood.[1] If ventilation is inadequate, use a suitable respirator. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1] |
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Type | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1] |
| Inhalation | If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
| Skin Contact | If on skin, wash with plenty of soap and water.[1] Take off contaminated clothing and wash it before reuse.[1] |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Storage and Disposal
Proper storage and disposal are essential for safety and environmental protection.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term storage, keep at -20°C for up to one month or -80°C for up to six months, protected from moisture.[2]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Containers should be sent to an approved waste disposal plant.[5][6]
-
Do not allow the chemical to enter sewers or waterways.
Spill Response Workflow
A chemical spill of this compound requires a prompt and systematic response to mitigate hazards. The following diagram outlines the necessary steps.
Caption: Workflow for handling a chemical spill of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
